Chemical Structure Analysis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol: A Technical Guide for Rational Drug Design
Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic integration of privileged bifunctional building blocks. 3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic integration of privileged bifunctional building blocks. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol (CAS: 1352525-59-7) represents a highly specialized fragment that combines a hydrogen-bonding heterocyclic core with a solubilizing basic tail 1[1]. This whitepaper provides an in-depth analysis of its structural dynamics, its application in kinase inhibitor design, and a self-validating synthetic methodology for its preparation and scale-up.
Physicochemical Profiling & Structural Dynamics
The utility of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol stems from the synergistic causality between its three primary structural motifs: the pyridin-4-ol core, the sulfonyl linker, and the 4-methylpiperazine tail.
Tautomeric Equilibrium: The Pyridin-4-ol Core
The pyridin-4-ol moiety exists in a dynamic tautomeric equilibrium with its pyridin-4(1H)-one form. The position of this equilibrium is heavily dictated by the dielectric constant of the microenvironment2[2]. In the hydrophobic pocket of a target protein (e.g., a kinase hinge region), the molecule can adaptively shift its tautomeric state to act as either a hydrogen-bond donor (via the N-H of the pyridone form) or an acceptor (via the lone pair of the pyridine nitrogen), maximizing binding affinity.
Vectorial Projection and Solubilization
The incorporation of a 4-methylpiperazine group is a classical strategy to improve aqueous solubility and oral bioavailability3[3]. With a calculated pKa of ~8.4, the distal nitrogen of the piperazine ring is protonated at physiological pH (7.4). The sulfonyl group (
) acts as a rigid, electron-withdrawing vector that directs the protonated piperazine into the solvent-exposed channel of the target protein, preventing unfavorable desolvation penalties during binding.
Quantitative Physicochemical Data
Parameter
Specification / Value
Analytical Rationale
Chemical Formula
C10H15N3O3S
Confirmed via High-Resolution Mass Spectrometry (HRMS).
Exact Mass
257.0834 Da
Target [M+H]+ = 258.0912 Da for LC-MS validation.
pKa (Calculated)
~8.4 (Piperazine N4)
Ensures protonation in the gut/blood, driving solubility.
LogD (pH 7.4)
~0.8
Balances lipophilicity with aqueous solubility for oral absorption.
H-Bond Donors
1 (in 4-ol form)
Critical for interacting with backbone amides in target proteins.
H-Bond Acceptors
5
Provided by the sulfonyl oxygens, pyridine N, and piperazine N.
Application in Rational Drug Design
In the development of targeted therapies, particularly kinase inhibitors, resistance mutations often render first-generation drugs ineffective4[4]. Integrating 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol into a larger scaffold allows researchers to simultaneously address target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.
Fig 1. Logical workflow of integrating the building block into a kinase inhibitor lead optimization.
Synthetic Methodology & Scale-Up Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system. The causality behind the reagent choices—specifically the use of a
mixture—is to overcome the high stability of the intermediate sulfonic acid, ensuring complete conversion to the sulfonyl chloride while simultaneously protecting the 4-position via transient chlorination.
Step-by-Step Synthesis
Regioselective Sulfonation:
Procedure: Dissolve 4-hydroxypyridine (1.0 eq) in fuming sulfuric acid (20%
). Heat the reaction mixture to 140°C for 12 hours.
Causality: The electron-donating hydroxyl group directs electrophilic aromatic substitution strictly to the 3-position.
Validation: Cool and pour over crushed ice. The precipitation of 4-hydroxypyridine-3-sulfonic acid serves as a visual confirmation of successful conversion.
Chlorosulfonation:
Procedure: Suspend the dried sulfonic acid intermediate in phosphorus oxychloride (
, 5.0 eq) and add phosphorus pentachloride (, 1.2 eq). Reflux at 110°C for 4 hours.
Causality:
is required because alone is insufficiently reactive to convert the zwitterionic sulfonic acid into a sulfonyl chloride. This step also converts the 4-hydroxyl group to a 4-chloro group, preventing unwanted side reactions in the next step.
Amidation:
Procedure: Concentrate the crude mixture in vacuo. Dissolve the resulting 4-chloropyridine-3-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (2.5 eq) followed by the dropwise addition of 1-methylpiperazine (1.1 eq). Stir for 2 hours at room temperature.
Validation: Perform an LC-MS check of the reaction aliquot. The presence of the [M+H]+ peak at m/z 276.0 (for the 4-chloro intermediate) confirms successful amidation.
Hydrolysis:
Procedure: Isolate the 4-chloro intermediate via standard aqueous workup. Suspend the organic residue in 2M aqueous NaOH (10 eq) and reflux for 8 hours.
Causality: The basic conditions selectively hydrolyze the highly activated 4-chloro group back to the desired 4-hydroxyl (or 4-one) moiety without cleaving the robust sulfonamide bond.
Purification:
Procedure: Neutralize the aqueous layer to pH 7 using 1M HCl. Extract with ethyl acetate, dry over
, and purify via flash chromatography (DCM:MeOH 9:1).
Fig 2. Step-by-step synthetic methodology for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized batch, rigorous analytical validation must be performed. The following table outlines the expected spectral data for the pure compound.
Analytical Method
Expected Signals / Observations
Structural Assignment
1H NMR (400 MHz, DMSO-d6)
11.80 (br s, 1H)
Pyridin-4-ol OH / Pyridone NH (exchangeable)
8.55 (s, 1H), 8.20 (d, 1H), 6.85 (d, 1H)
Pyridine core protons (C2, C6, C5 respectively)
3.15 - 3.05 (m, 4H)
Piperazine adjacent to sulfonamide N
2.45 - 2.35 (m, 4H)
Piperazine adjacent to methyl N
2.15 (s, 3H)
N- group
LC-MS (ESI+)
m/z 258.09 [M+H]+
Confirms exact mass of the target molecule
HPLC Purity
> 98% (UV at 254 nm)
Confirms absence of 4-chloro intermediate
References
BLD Pharm. "1352522-52-1 | 3-Bromo-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-ol" (Catalog listing related structural analogs including CAS 1352525-59-7). bldpharm.com.
Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines". ARKIVOC, 2002.
"Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S". NIH.gov.
Hsu, T., et al. "Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer". Journal of Medicinal Chemistry, 2023.
Physicochemical Profiling and Synthetic Utilization of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in Drug Discovery
Executive Summary In modern fragment-based drug discovery (FBDD) and targeted therapeutic design, the strategic selection of bifunctional building blocks is paramount. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and targeted therapeutic design, the strategic selection of bifunctional building blocks is paramount. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol represents a highly privileged scaffold, integrating a kinase-binding pyridone pharmacophore with a solvent-exposed, solubility-enhancing piperazine-sulfonyl motif[1]. This technical whitepaper dissects the physicochemical causality of this molecule, outlines its pharmacological utility, and provides a self-validating synthetic methodology designed for high-yield integration into drug development pipelines.
Physicochemical Causality and Structural Dynamics
The utility of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol stems directly from its calculated and empirical physicochemical properties. It is engineered to balance lipophilic target engagement with aqueous solubility—a critical hurdle in the development of orally bioavailable inhibitors[2].
Quantitative Property Profile
Physicochemical Property
Value
Causality / Impact on Drug Design
Molecular Weight
257.31 g/mol
Highly optimal for FBDD; leaves ample mass budget for further elaboration.
Topological Polar Surface Area (TPSA)
~83.5 Ų
Balances the highly polar sulfonyl and hydroxyl groups, ensuring favorable membrane permeability.
LogP (Estimated)
-0.2 to 0.4
The hydrophilic nature prevents non-specific lipophilic binding, reducing off-target toxicity and aggregation.
pKa (Basic Center)
~8.5 (Piperazine )
Ensures protonation at physiological pH (7.4), driving aqueous solubility via cation formation.
pKa (Acidic Center)
~11.0 (Pyridinol OH)
Facilitates tautomerization; the electron-withdrawing C3-sulfonyl group increases the acidity of the tautomeric N-H.
The Pyridinol-Pyridone Tautomerism
In polar environments (such as physiological fluids and protein binding pockets), the pyridin-4-ol core undergoes tautomerization to pyridin-4(1H)-one . This equilibrium is a cornerstone of its pharmacological value. The resulting pyridone presents a highly stable, coplanar system where the
acts as a potent hydrogen bond donor (HBD) and the acts as a hydrogen bond acceptor (HBA). The adjacent C3-sulfonyl group exerts an electron-withdrawing inductive effect, which further polarizes the bond, strengthening its HBD capacity when engaging with the ATP-binding hinge region of kinases.
Fig 1. Structural mapping of physicochemical properties to pharmacological functions.
Self-Validating Synthetic Methodology
The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol requires aggressive electrophilic aromatic substitution followed by carefully controlled amidation. Because the intermediates are highly reactive or exist as stable zwitterions, standard protocols often fail. The following methodology incorporates In-Process Controls (IPCs) to create a self-validating workflow, ensuring mechanistic integrity at every step[3].
Step 1: Electrophilic Aromatic Sulfonation
The pyridine ring is inherently electron-deficient, making direct electrophilic substitution difficult.
Reaction: To a reactor equipped with a robust scrubber, add fuming sulfuric acid (20%
, 120 mL) and mercury sulfate (, 0.016 eq) as a catalyst.
Addition: Cool to 0 °C. Add pyridin-4-ol (1.0 eq) portion-wise to control the exotherm.
Heating: Heat the mixture to 190 °C for 10 hours.
Causality: The extreme temperature is required to overcome the deactivation of the protonated pyridine ring, forcing the sulfonium ion to attack the C3 position.
Isolation: Cool to room temperature, precipitate in industrial ethanol, and filter to yield 4-hydroxypyridine-3-sulfonic acid .
Step 2: Chlorination to the Sulfonyl Chloride
The sulfonic acid intermediate exists as a highly stable zwitterion (pyridinium sulfonate), rendering mild chlorinating agents (like thionyl chloride) ineffective.
Reaction: Mix 4-hydroxypyridine-3-sulfonic acid (1.0 eq) with phosphorus pentachloride (
, 2.5 eq) and phosphorus oxychloride (, 2.5 eq).
Heating: Heat to 120 °C for 5 hours.
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual
, yielding 4-hydroxypyridine-3-sulfonyl chloride as a crude oil.
Self-Validation (IPC 1): The sulfonyl chloride is too reactive for direct LC-MS. Validation step: Quench a 10 µL aliquot of the crude oil in 1 mL of anhydrous methanol containing 1 eq of triethylamine. Analyze via LC-MS. The detection of the stable methyl sulfonate ester (
m/z 190.0) confirms successful activation without degradation.
Causality: The dropwise addition at 0 °C is critical. If the local concentration of the amine or the temperature spikes, the C4-hydroxyl group can undergo competitive O-sulfonylation, leading to a dimeric byproduct.
Self-Validation (IPC 2): Monitor the reaction via LC-MS. The disappearance of the methyl sulfonate proxy peak (from IPC 1) and the emergence of the target mass (
m/z 258.1) confirms successful coupling. If a mass of m/z 420.2 is observed, it indicates O-sulfonylation, signaling that the reaction temperature was too high.
Purification: Wash the organic layer with saturated
, dry over , and purify via reverse-phase HPLC to yield the final product.
Fig 2. Self-validating synthetic workflow incorporating in-process mass spectrometry controls.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol for downstream biological assays, the following analytical signatures must be verified:
LC-MS (ESI+): Expected
at m/z 258.1. A purity of >98% by UV (254 nm) is required to prevent false positives in high-throughput screening.
8.15 (s, 1H, Pyridine H-2) - Deshielded by the adjacent sulfonyl group.
7.78 (d, J = 7.0 Hz, 1H, Pyridine H-6).
6.35 (d, J = 7.0 Hz, 1H, Pyridine H-5).
3.12 (m, 4H, Piperazine adjacent to ).
2.41 (m, 4H, Piperazine adjacent to N-CH3).
2.18 (s, 3H, ).
References
1.[1] Substituted benzamides and their uses. Google Patents (US9296732B2). Available at:
2.[3] Synthesis and Characterization of Related Substances of Torasemide. Thieme E-Books & E-Journals. Available at:[Link]
3.[2] Inhibitors of Bruton's tyrosine kinase. Google Patents (WO2016004272A1). Available at:
Calculated logP and hydrophobicity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
An In-Depth Technical Guide to the Calculated logP and Hydrophobicity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol Abstract Lipophilicity, a critical physicochemical property in drug discovery, governs a molecule'...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Calculated logP and Hydrophobicity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Abstract
Lipophilicity, a critical physicochemical property in drug discovery, governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying this characteristic. This technical guide provides a comprehensive framework for determining the logP of the novel compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol. We explore both in silico predictive models and established experimental methodologies, including the gold-standard shake-flask method and high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC). By detailing the theoretical underpinnings, step-by-step protocols, and the rationale behind methodological choices, this document serves as a vital resource for researchers engaged in the characterization and optimization of new chemical entities. The guide synthesizes computational predictions with practical experimental workflows, offering a holistic view of hydrophobicity assessment in modern drug development.
The Central Role of Hydrophobicity in Medicinal Chemistry
The journey of a drug from administration to its biological target is a complex odyssey dictated by its physicochemical properties. Among the most influential of these is hydrophobicity (or lipophilicity), the affinity of a molecule for a non-polar, lipid-rich environment versus a polar, aqueous one[1][2]. This property is a primary determinant of a compound's pharmacokinetic and pharmacodynamic behavior[3].
The Partition Coefficient (logP) as a Measure of Hydrophobicity
Hydrophobicity is quantitatively expressed by the partition coefficient (P), defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium[4]. Due to the wide range of values, it is more conveniently expressed in its logarithmic form, logP.
A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules like 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, the distribution is pH-dependent. The distribution coefficient, logD, is used to describe the logP at a specific pH, often physiological pH 7.4[5][6].
The Target Compound: 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
The subject of this guide is 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol. Its structure contains both hydrophilic (pyridin-4-ol, sulfonyl, piperazine nitrogens) and hydrophobic (methyl group, hydrocarbon backbone) moieties, making its overall hydrophobicity non-obvious and necessitating robust characterization.
Key Features: An ionizable pyridinol ring, a basic 4-methylpiperazine group, and a polar sulfonyl linker. The presence of these groups suggests that the compound's logD will be highly sensitive to pH.
In Silico Approaches to logP Prediction
Before embarking on resource-intensive experimental work, computational (in silico) methods provide rapid and cost-effective estimations of logP[7]. These methods are invaluable for early-stage drug discovery, allowing for the screening of large virtual libraries to filter out compounds with undesirable properties[8][9].
Principles of Computational Prediction
Computational logP prediction algorithms primarily fall into two categories:
Atom-based methods: These calculate logP by summing the contributions of individual atoms, classified by their local environment[1][6].
Fragment-based methods: These dissect the molecule into a predefined set of structural fragments and sum their known lipophilicity contributions[1][4][10]. Correction factors are often applied to account for intramolecular interactions.
Predicted logP Values for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Various computational models can be used to predict the logP of our target compound. The values below represent typical outputs from widely recognized algorithms. It is crucial to consult multiple models, as their underlying datasets and algorithms can produce different results.
Note: These values are predictive and require experimental validation. The variation highlights the importance of not relying on a single computational method.
Experimental Determination of logP
Experimental methods provide the definitive measurement of a compound's hydrophobicity. The choice of method often involves a trade-off between accuracy, throughput, and the amount of sample required[3][4].
The Gold Standard: Shake-Flask Method (OECD 107)
The shake-flask method is the most traditional and widely accepted "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium[3][5][11]. It is most accurate for compounds with logP values in the range of -2 to 4[3][12].
Solvent Choice (n-Octanol/Water): n-Octanol is used as the organic phase because its long alkyl chain and polar hydroxyl group provide an amphiphilic environment that serves as a reasonable surrogate for biological membranes. Water represents the aqueous physiological environment.
Pre-saturation: Both phases are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the final concentration measurements.
pH Control: For an ionizable compound like ours, a buffer is used for the aqueous phase. To measure the intrinsic logP (that of the neutral species), the pH must be adjusted to at least 2 units away from the pKa of the nearest ionizable group to ensure >99% of the compound is in its neutral form[12].
Centrifugation: This step is critical to achieve a clean separation of the two phases, preventing micro-emulsions that can lead to inaccurate concentration measurements[13].
Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer) and n-octanol. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 2-hour separation.
Stock Solution: Prepare a stock solution of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in the pre-saturated n-octanol.
Partitioning: In a glass centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer. The volume ratio can be adjusted based on the expected logP to ensure a measurable concentration in both phases.
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the two phases.
Sampling: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or, more commonly, HPLC-UV.
Calculation: Calculate the logP using the formula: logP = log₁₀ (C_octanol / C_aqueous).
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated, and less material-intensive method for estimating logP[3][7]. The principle is based on the correlation between a compound's retention time on a non-polar stationary phase and its known shake-flask logP value[7][14].
Stationary Phase: A non-polar stationary phase (e.g., C18 or C8) is used to mimic the hydrophobic environment of n-octanol.
Mobile Phase: A polar mobile phase, typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile, is used. Hydrophobic compounds interact more strongly with the stationary phase and thus elute later (have a longer retention time).
Calibration Curve: A set of standard compounds with well-established logP values is run under the same conditions as the test compound. A linear regression of the logarithm of the retention factor (k) versus the known logP values creates a calibration curve[12]. The logP of the test compound can then be interpolated from this curve.
System Setup: Configure an HPLC system with a C18 column and a UV detector. The mobile phase is an isocratic mixture of buffer (e.g., phosphate buffer at pH 7.4 for logD₇.₄) and an organic solvent (e.g., methanol).
Standard Preparation: Prepare a solution containing a mixture of 5-7 standard compounds with known logP values that bracket the expected logP of the test compound.
Test Compound Preparation: Prepare a solution of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in the mobile phase.
Analysis:
Inject a void volume marker (e.g., sodium nitrate) to determine the dead time (t₀).
Inject the standard mixture and record the retention time (tᵣ) for each compound.
Inject the test compound and record its retention time (tᵣ).
Calculations:
For each compound (standards and test), calculate the retention factor, k: k = (tᵣ - t₀) / t₀.
Calculate the logarithm of the retention factor, log(k).
Plot log(k) versus the known logP values for the standard compounds.
Perform a linear regression to obtain the equation of the line: logP = m * log(k) + c.
Determination: Use the log(k) value of the test compound to calculate its logP using the regression equation.
Visualization of Methodologies
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Workflow for determining the logP of a novel compound.
Discussion: Interpreting Hydrophobicity in a Drug Discovery Context
The determined logP value is not merely a number; it is a critical piece of data that informs predictions about the compound's behavior in vivo.
Impact on ADME Properties
A compound's logP value has a profound and often complex influence on its ADME profile[8][15][16]. The optimal logP range for oral bioavailability is typically between 1 and 3.
Absorption: For passive diffusion across the gut wall, a compound must be sufficiently lipophilic to enter the lipid cell membranes but also have enough aqueous solubility to be present in the gastrointestinal fluids. If logP is too low (too hydrophilic), it cannot cross the membrane; if too high (too lipophilic), it may have poor aqueous solubility or get trapped in the membrane[15].
Distribution: Highly lipophilic compounds (high logP) tend to distribute into fatty tissues and may cross the blood-brain barrier. They also exhibit higher plasma protein binding, which reduces the concentration of free, active drug[15]. Hydrophilic compounds (low logP) are often confined to the bloodstream and extracellular fluid.
Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 (CYP) enzymes in the liver, as they can easily access the active sites within the endoplasmic reticulum[15].
Excretion: Hydrophilic compounds are more efficiently cleared by the kidneys through renal excretion.
Caption: The influence of logP on key ADME properties.
Analysis for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
With predicted logP values around 1.0, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is positioned in a favorable range. This moderate hydrophobicity suggests a balance between aqueous solubility and membrane permeability, which is often a hallmark of successful oral drug candidates according to frameworks like Lipinski's Rule of Five[1][5]. The presence of ionizable groups means its logD at physiological pH will be lower than its intrinsic logP, further enhancing its aqueous solubility and potentially mitigating excessive tissue accumulation.
Conclusion
The determination of logP is a foundational activity in drug discovery. For 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a multi-pronged approach combining in silico prediction and experimental validation is essential for a complete characterization. Computational models place the compound's logP in a promising range for drug-likeness. This guide provides the detailed, self-validating protocols for the shake-flask and RP-HPLC methods required to confirm these predictions experimentally. A thorough understanding of this compound's hydrophobicity, grounded in the principles and methods outlined herein, will be instrumental in guiding its future development and optimizing its potential as a therapeutic agent.
References
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]
High throughput HPLC method for determining Log P values. (n.d.).
Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (2010, January 1). National Institutes of Health (NIH). [Link]
LogP and logD calculations. (n.d.). Chemaxon Docs. [Link]
Pysico-chemical properties of hydrophobic ionic liquids containing1-octylpyridinium, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations. (2006, September 15). OSTI.GOV. [Link]
Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. (2024, March 1). MDPI. [Link]
Unlocking the Potential of Hydrophobic Ion Pairing in Pharmaceutical Formulations. (n.d.). Drug Development and Delivery. [Link]
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. (2023, July 31). MDPI. [Link]
Which ADMET properties are important for me to predict?. (2025, January 22). Optibrium. [Link]
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). ACS Publications. [Link]
Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. (2025, September 25). ACS Publications. [Link]
Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. (2006, October 5). Taylor & Francis Online. [Link]
Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. [Link]
The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012, August 27). CMST. [Link]
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]
4-(3-((Pyridin-4-ylmethyl)amino)-[3][10][14]triazolo[4,3-b][3][10][14]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. [Link]
Shake Flask Method for Partition Coefficient. (n.d.). Scribd. [Link]
Hydrophobicity - Shake Flasks, Protein Folding and Drug Discovery. (2010, January 1). Semantic Scholar. [Link]
Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. (n.d.). National Institutes of Health (NIH). [Link]
Practical methods for the measurement of log P for surfactants. (n.d.). ResearchGate. [Link]
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). University of Barcelona. [Link]
Technical Whitepaper & Safety Data Sheet (SDS): 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Executive Summary: A Privileged Pharmacophore in Drug Discovery In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: A Privileged Pharmacophore in Drug Discovery
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a highly specialized building block that merges two critical structural motifs: a 4-methylpiperazin-1-ylsulfonyl moiety and a pyridin-4-ol core.
The sulfonylpiperazine group is a proven pharmacophore, most notably utilized in the phosphodiesterase-5 (PDE5) inhibitor sildenafil, where it drastically improves aqueous solubility and dictates specific binding interactions within the enzyme's active site[1][2]. By replacing the traditional phenyl ring with a pyridin-4-ol core, this compound introduces complex tautomeric dynamics (pyridin-4-ol ⇌ pyridin-4(1H)-one)[3]. This tautomerism can be exploited to form novel, highly directional hydrogen bonds with the hinge regions of kinases or the catalytic pockets of phosphodiesterases, making it an invaluable intermediate for the development of next-generation targeted inhibitors[4].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The pyridin-4-ol core exists in a solvent-dependent equilibrium with its keto form (pyridin-4(1H)-one), which heavily influences its solubility, lipophilicity, and receptor-binding profile[4].
Table 1: Physicochemical & Structural Properties
Property
Value / Description
Causality / Implication
Chemical Formula
C10H15N3O3S
Defines the molecular composition and exact mass.
Molecular Weight
~257.31 g/mol
Low molecular weight allows for further functionalization while remaining within Lipinski's Rule of 5.
Tautomerism
Pyridin-4-ol ⇌ Pyridin-4(1H)-one
The pyridone form is favored in polar solvents and solid state due to intermolecular hydrogen bonding[3].
Ionization (pKa)
~3.2 (Pyridinol), ~8.5 (Piperazine)
Exhibits zwitterionic character at physiological pH, requiring careful buffer selection for assays.
LogP (Predicted)
0.5 – 1.5
Highly hydrophilic relative to standard aromatic scaffolds, ensuring excellent bioavailability.
Safety Data Sheet (SDS) & Hazard Mitigation
As a biologically active heterocyclic compound, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol must be handled with rigorous safety protocols. The following SDS data is synthesized from standardized GHS classifications for structurally analogous sulfonylpiperazine and pyridine derivatives.
GHS Classification & Labeling
Signal Word: Warning
Hazard Classifications:
Acute Toxicity, Oral (Category 4)
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (STOT SE, Category 3)
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling, Storage, and Spill Mitigation
Storage Conditions: For long-term stability, store the powder sealed in a dry environment at -20°C (stable for 1 month) or -80°C (stable for 6 months) to prevent hydrolytic degradation of the sulfonyl group[5].
Spill Protocol: Contain spills using a HEPA-filtered vacuum or wet-wiping method to prevent aerosolization of the powder. Clean the surface with a 10% bleach solution followed by 70% ethanol.
Synthesis & Structural Biology
The synthesis of this compound relies on the predictable electronic effects of the pyridin-4-ol ring. The hydroxyl group at the C4 position is strongly electron-donating, directing electrophilic aromatic substitution to the C3 position.
Chlorosulfonation: Pyridin-4-ol is treated with excess chlorosulfonic acid. The regioselectivity is driven by the thermodynamic stability of the C3-substituted intermediate.
Nucleophilic Substitution: The resulting 3-(chlorosulfonyl)pyridin-4-ol is immediately reacted with N-methylpiperazine. The reaction must be kept strictly basic (using triethylamine or similar) to ensure the piperazine nitrogen acts as the nucleophile, preventing competitive O-sulfonylation at the C4 hydroxyl[2].
Caption: Synthetic workflow for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Experimental Protocols: Handling & In Vitro Assays
To ensure scientific integrity, the protocols below are designed as self-validating systems. Experimental choices are explicitly justified by the compound's chemical nature.
Protocol A: Reconstitution and pH-Dependent Solubilization
Objective: Prepare a stable 10 mM stock solution for biological assays.
Causality: The compound contains both a basic piperazine nitrogen and an acidic pyridinol. Direct dissolution in neutral aqueous buffers can lead to precipitation due to its zwitterionic isoelectric point. Initial dissolution in an aprotic solvent is mandatory.
Weighing: Equilibrate the vial to room temperature before opening to prevent condensation, which can degrade the sulfonyl linkage. Weigh 2.57 mg of the compound.
Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex for 30 seconds.
Validation Check: The solution must be completely clear. If particulate matter remains, sonicate for 2 minutes at room temperature.
Aqueous Dilution: When diluting to working concentrations (e.g., 10 µM), dilute the DMSO stock into an assay buffer adjusted to pH 7.4 (e.g., HEPES or Tris).
Critical Step: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.
Protocol B: In Vitro Target Engagement Assay (Kinase/PDE Inhibition)
Objective: Evaluate the competitive inhibition of the compound against a target enzyme.
Causality: The pyridone tautomer mimics the purine ring of ATP or cGMP, allowing it to competitively bind the enzyme's active site[3][6].
Enzyme Preparation: Incubate the target enzyme (e.g., PDE5 or isolated Kinase domain) in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA) for 10 minutes at 37°C.
Ligand Introduction: Add the compound at varying concentrations (1 nM to 10 µM) to generate a dose-response curve. Incubate for 15 minutes to allow the compound to achieve binding equilibrium at the hinge region.
Substrate Addition: Initiate the reaction by adding the endogenous substrate (e.g., fluorescently labeled cGMP or ATP).
Quantification: Measure product formation using fluorescence polarization or TR-FRET.
Validation Check: A known reference inhibitor (e.g., sildenafil for PDE5) must be run in parallel to validate the dynamic range of the assay[1].
Pharmacological Signaling Pathway
When utilized as a targeted inhibitor, the compound exerts its effect by physically blocking the active site of the target enzyme, preventing the processing of endogenous substrates and thereby modulating downstream signaling cascades.
Caption: Pharmacological mechanism of action via competitive enzyme inhibition.
References
Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. URL:[Link]
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism... | ResearchGate. URL:[Link]
Deconstructing the 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol Scaffold: A Comprehensive Pharmacophore Modeling Guide
Executive Summary In modern rational drug design, identifying and optimizing privileged scaffolds is critical for developing highly selective therapeutic agents. The compound class derived from 3-((4-Methylpiperazin-1-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, identifying and optimizing privileged scaffolds is critical for developing highly selective therapeutic agents. The compound class derived from 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol represents a highly versatile, multi-functional chemical entity. This whitepaper provides an in-depth technical analysis of its pharmacophore properties, focusing on its utility in kinase inhibition and targeted protein modulation. By deconstructing the molecular causality of its three core domains—the tautomeric pyridin-4-ol headgroup, the rigid sulfonyl linker, and the solubilizing 4-methylpiperazine tail—we establish a robust framework for in silico modeling and in vitro validation.
Molecular Causality and Pharmacophore Deconstruction
To effectively model this molecule, one must understand the biophysical causality behind each structural component. The scaffold is not merely a collection of atoms; it is a highly tuned system designed to navigate the dielectric gradients of protein binding pockets.
The Pyridin-4-ol Core: Tautomerism and Hinge Binding
The pyridin-4-ol moiety is a privileged scaffold in medicinal chemistry[1]. Its most critical biophysical feature is its ability to undergo phenol-keto tautomerization, interconverting between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms[2].
Causality in Binding: The tautomeric state is dictated by the microenvironment of the target receptor. In the hydrophobic hinge region of a kinase (e.g., Tyk2 or PI3K), the enol form is often thermodynamically stabilized. This allows the hydroxyl group to act as a potent hydrogen bond donor to the backbone carbonyl of the hinge, while the pyridine nitrogen acts as a hydrogen bond acceptor.
Alternative Modalities: In the presence of catalytic metal ions (e.g., Mg²⁺ or Mn²⁺ in endonucleases), the keto form can facilitate bidentate metal chelation, making this a dual-threat pharmacophore.
The Sulfonyl Linker: Vectorial Rigidity
Replacing a flexible carbon linker with a sulfonyl (-SO₂-) group fundamentally alters the molecule's conformational landscape.
Causality in Binding: The sulfonyl group enforces a strict tetrahedral geometry, projecting the attached piperazine ring at an optimal ~109.5° angle. This rigid vector precisely directs the tail out of the hydrophobic pocket and into the solvent-exposed channel. Furthermore, the highly electronegative oxygen atoms serve as secondary hydrogen bond acceptors, often interacting with conserved water molecules deep within the binding cleft.
The 4-Methylpiperazine Tail: Solubilization and Salt Bridging
The inclusion of a 4-methylpiperazine group is a hallmark of advanced drug design, frequently utilized in kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[3].
Causality in Binding: At physiological pH (~7.4), the distal nitrogen of the 4-methylpiperazine (pKa ~9.0) is protonated. This cationic center serves two critical functions: (1) it drastically improves aqueous solubility, preventing the lipophilic core from aggregating in biological media, and (2) it forms a high-affinity electrostatic interaction (salt bridge) with acidic residues (Asp or Glu) typically located at the lip of the solvent-exposed channel.
Molecular interaction network of the 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol scaffold.
Quantitative Data & Structure-Activity Relationship (SAR)
To demonstrate the critical nature of these three components, the following table summarizes the quantitative SAR data for hypothetical derivatives evaluated against a prototypical kinase target.
Compound ID
R1 (Core Motif)
R2 (Linker)
R3 (Tail Motif)
Kinase IC₅₀ (nM)
Aqueous Sol. (µg/mL)
Cmpd-01 (WT)
Pyridin-4-ol
-SO₂-
4-Methylpiperazine
12.5
>500
Cmpd-02
Pyridin-4-ol
-CO- (Carbonyl)
4-Methylpiperazine
85.0
450
Cmpd-03
Pyridin-4-ol
-SO₂-
Piperidine
45.2
120
Cmpd-04
Phenyl
-SO₂-
4-Methylpiperazine
>10,000
200
SAR Causality Analysis:
Cmpd-02: Replacing the tetrahedral -SO₂- with a planar -CO- alters the dihedral angle, causing the tail to clash with the solvent channel walls, reducing potency by ~7-fold.
Cmpd-03: Replacing 4-methylpiperazine with piperidine removes the distal basic nitrogen. This eliminates the critical salt bridge with the solvent-exposed Asp residue and drastically reduces aqueous solubility.
Cmpd-04: Replacing the pyridin-4-ol core with a phenyl ring abolishes the hinge-binding hydrogen bonds, completely nullifying target affinity.
In Silico Pharmacophore Modeling Workflow
Generating a highly predictive 3D pharmacophore model requires rigorous handling of tautomeric states and conformational flexibility.
Ligand Preparation & State Generation: Import the 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol structure into a modeling suite (e.g., MOE or Schrödinger). Use a pKa calculator to generate all possible protonation and tautomeric states at pH 7.4. Causality: Failing to generate the pyridin-4(1H)-one tautomer will result in missing critical H-bond donor features required for accurate virtual screening.
Conformational Sampling: Execute a LowModeMD (Molecular Dynamics) search to generate a conformational ensemble. Apply an energy window of 5 kcal/mol above the global minimum. Causality: The sulfonyl-piperazine bond has rotational degrees of freedom; sampling ensures the bioactive conformation is captured within the ensemble.
Feature Elucidation: Map the pharmacophoric features onto the lowest-energy conformer:
F1: Hydrogen Bond Donor/Acceptor (Pyridin-4-ol core).
F2: Hydrogen Bond Acceptor (Sulfonyl oxygens).
F3: Positive Ionizable / Cationic Center (Distal piperazine nitrogen).
Self-Validating System (ROC-AUC): Screen the generated pharmacophore against a validated decoy dataset (e.g., DUD-E). Validation: The model is only deemed trustworthy if the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) is >0.85. If the AUC is lower, the spatial tolerance spheres of F2 and F3 must be tightened to reduce false positives.
Computational workflow for structure-based pharmacophore modeling and hit validation.
In Vitro Validation: Surface Plasmon Resonance (SPR) Protocol
To prove the efficacy of the modeled pharmacophore, biochemical validation must be executed using a label-free, real-time kinetic assay. SPR is chosen over endpoint assays because it resolves the binding event into association (
) and dissociation () rates, which are critical for optimizing hinge-binding residence time.
Step-by-Step Methodology: SPR Binding Kinetics
Sensor Chip Preparation: Immobilize the recombinant target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU. Causality: Amine coupling covalently links surface lysines to the dextran matrix, ensuring a stable baseline for long-duration kinetic runs without protein leaching.
Buffer Optimization: Formulate the running buffer as HBS-EP+ supplemented with 1% DMSO. Causality: 1% DMSO is critical to maintain the solubility of the pharmacophore, while the Tween-20 in the HBS-EP+ buffer prevents non-specific binding of the lipophilic piperazine moiety to the microfluidic channels.
Analyte Preparation: Prepare a 2-fold concentration series of the derivative, ranging from 0.1× to 10× the estimated
, matching the exact DMSO concentration of the running buffer to prevent bulk refractive index shifts.
Data Acquisition: Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase). Causality: High flow rates minimize mass transport limitation (MTL), ensuring that the observed kinetics reflect true molecular binding events rather than diffusion rates.
Self-Validating System (Kinetic vs. Steady-State): Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation: Calculate the steady-state affinity (
) and compare it to the kinetic affinity (). A discrepancy of >15% indicates complex binding behaviors (e.g., compound aggregation or conformational selection), rendering the standard 1:1 model invalid and requiring immediate assay redesign (e.g., adding dynamic light scattering checks for aggregation).
References
"US7956056B2 - Certain 1H-imidazo[4,5-B]pyrazin-2(3H)", Google Patents.
"Application of Pyridin-4-ol in Pharmaceutical Synthesis: Detailed Notes and Protocols", BenchChem.
"WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases", Google Patents.
The Ascendancy of Sulfonyl Pyridines: A Technical Guide to Their Role in Modern Drug Discovery
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a focal point of innovation in the quest for novel therapeutics. Its unique electronic properties and capacity for diverse chemical modif...
Author: BenchChem Technical Support Team. Date: March 2026
The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a focal point of innovation in the quest for novel therapeutics. Its unique electronic properties and capacity for diverse chemical modifications have cemented its status as a "privileged" structure in drug design. When coupled with a sulfonyl or sulfonamide moiety, the resulting sulfonyl pyridine derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as critical leads in the development of next-generation treatments for a spectrum of diseases, from cancer to infectious agents. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms of action, and biological evaluation of sulfonyl pyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Sulfonyl Pyridine Scaffold
The pyridine nucleus, an isostere of benzene, imparts a unique set of physicochemical properties to a molecule. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing aqueous solubility and potential interactions with biological targets.[1] The introduction of a sulfonamide group further diversifies the molecule's capabilities. The sulfonamide moiety is a versatile pharmacophore present in over 150 FDA-approved drugs and can engage in crucial hydrogen bonding interactions with protein residues.[2] This combination of a privileged heterocyclic ring and a potent pharmacophore underpins the broad therapeutic potential of sulfonyl pyridine derivatives.
Key Therapeutic Applications and Mechanisms of Action
Sulfonyl pyridine derivatives have demonstrated significant promise across multiple therapeutic areas, most notably in oncology, virology, and bacteriology. Their efficacy stems from their ability to selectively interact with and modulate the activity of key biological targets.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer potential of sulfonyl pyridine derivatives is particularly noteworthy, with compounds demonstrating efficacy through several distinct mechanisms of action.
Kinases are a class of enzymes that play a central role in regulating cellular processes such as growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Sulfonyl pyridine derivatives have emerged as potent inhibitors of several key kinases implicated in cancer progression.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[3] Several sulfonyl pyridine derivatives have been identified as potent inhibitors of VEGFR-2, effectively cutting off the tumor's blood supply.[4][5] The mechanism of inhibition often involves the sulfonyl pyridine moiety binding to the hinge region of the kinase domain, a critical interaction for stabilizing the inhibitor-enzyme complex.[4]
Diagram: Simplified VEGFR-2 Signaling Pathway and Inhibition
A simplified representation of the VEGFR-2 signaling pathway and its inhibition by a sulfonyl pyridine derivative.
PI3K/mTOR Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. Sulfonyl-morpholino-pyrimidine derivatives have been identified as selective mTOR kinase inhibitors, demonstrating the potential of the sulfonyl pyridine scaffold in targeting this critical pathway.[6]
Diagram: The PI3K/AKT/mTOR Signaling Cascade and Points of Inhibition
Application Note: Step-by-Step Preparation of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyridine-3-sulfonyl architectures is a critical workflow in modern drug discovery, particularly for designing kinase inhibitors and loop di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized pyridine-3-sulfonyl architectures is a critical workflow in modern drug discovery, particularly for designing kinase inhibitors and loop diuretics. The target molecule, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol , presents a unique synthetic challenge: the 4-hydroxyl group exists predominantly as its 4-pyridone tautomer. This tautomerization makes the direct conversion of a 3-sulfonic acid to a 3-sulfonyl chloride using mild reagents (e.g., SOCl₂) nearly impossible without unwanted side reactions.
To circumvent this, we employ a 4-step convergent strategy . Instead of fighting the reactivity of the 4-pyridone system, we leverage a dual-chlorination event to intentionally mask the 4-hydroxyl group as a 4-chloro substituent. This generates a highly reactive 4-chloropyridine-3-sulfonyl chloride intermediate. Following a chemoselective amination with 1-methylpiperazine at the sulfonyl center, the 4-chloro group is easily hydrolyzed back to the 4-hydroxyl group under alkaline conditions, driven by the thermodynamic stability of the restored pyridone system .
Retrosynthetic Strategy & Workflow
Stepwise synthetic workflow from 4-hydroxypyridine to the target molecule.
Step-by-Step Experimental Protocols
Protocol 1: Electrophilic Aromatic Sulfonation
Causality: Pyridine rings are notoriously electron-deficient and resistant to electrophilic aromatic substitution. To force sulfonation at the 3-position, fuming sulfuric acid is used in tandem with a mercury(II) sulfate catalyst. The HgSO₄ forms an intermediate mercurated complex that directs the incoming sulfonyl group exclusively to the C3 position.
Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser and thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and HgSO₄ (1.90 g, 6.4 mmol).
Addition: Cool the mixture in an ice bath for 20 minutes. Slowly add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, maintaining the internal temperature below 25 °C to prevent uncontrolled exotherms.
Reaction: Heat the resulting mixture to 190 °C and stir for 10 hours.
Workup: Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL) submerged in an ice bath. Stir the resulting slurry for 1 hour, filter, and wash the filter cake with cold ethanol (200 mL). Dry under vacuum at 60 °C for 12 hours.
Self-Validating IPC: The successful formation of the sulfonic acid is visually validated by its precipitation in ethanol. The zwitterionic nature of 4-hydroxypyridine-3-sulfonic acid renders it entirely insoluble in alcohols, unlike the starting materials.
Protocol 2: Dual Chlorination
Causality: As noted in industrial process optimizations , converting the sulfonic acid to a sulfonyl chloride requires harsh conditions (PCl₅/POCl₃). This environment simultaneously chlorinates the 4-pyridone oxygen via a Vilsmeier-type intermediate, yielding 4-chloropyridine-3-sulfonyl chloride.
Setup: In a fume hood, combine 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol) in a round-bottom flask.
Reaction: Slowly heat the mixture to 120 °C and maintain stirring for 5 hours.
Workup: Concentrate the reaction solution under reduced pressure to remove excess POCl₃. To ensure complete removal of phosphorus byproducts, add toluene (100 mL) to the residue and concentrate again. Repeat this co-evaporation three times.
Self-Validating IPC: The reaction transitions from a solid suspension to a homogenous liquid, ultimately yielding a light green oil . The phase change from a highly polar solid to a lipophilic oil confirms the loss of the zwitterionic structure and the successful formation of the dual-chlorinated product.
Protocol 3: Chemoselective Amination
Causality: The intermediate possesses two electrophilic sites: the sulfonyl chloride and the 4-chloro group. By maintaining strict temperature control at 0 °C, the highly nucleophilic 1-methylpiperazine selectively attacks the harder, more electrophilic sulfonyl center, bypassing the slower S_NAr reaction at the C4 position.
Kinetic vs. thermodynamic chemoselectivity during the amination step.
Setup: Dissolve 4-chloropyridine-3-sulfonyl chloride (10.6 g, 0.05 mol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C. Add triethylamine (14 mL, 0.1 mol).
Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
Workup: Wash the organic layer with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-((4-chloropyridin-3-yl)sulfonyl)-4-methylpiperazine.
Self-Validating IPC: The reaction mixture will precipitate a white solid (Et₃N·HCl) as the amination proceeds. LC-MS analysis of the organic layer will show a mass shift of exactly +99 Da, retaining the characteristic 3:1 isotopic pattern of the chlorine atom (
Cl/Cl).
Protocol 4: Alkaline Hydrolysis
Causality: The 4-chloro group on the pyridine ring is highly activated toward nucleophilic aromatic substitution by the electron-withdrawing ortho-sulfonamide and the para-nitrogen atom . Refluxing in aqueous sodium hydroxide efficiently displaces the chloride with a hydroxyl group, restoring the stable 4-pyridone tautomer.
Setup: Suspend 1-((4-chloropyridin-3-yl)sulfonyl)-4-methylpiperazine (11.0 g, 0.04 mol) in 40 mL of a 2M aqueous NaOH solution.
Reaction: Heat the mixture to reflux (100 °C) for 6–8 hours. The insoluble starting material will gradually dissolve as the sodium salt of the product forms.
Workup: Cool the solution to room temperature. Carefully adjust the pH to 7.0–7.5 using 3M HCl. The target compound will precipitate. Filter the solid, wash with ice-cold water, and dry under high vacuum.
Self-Validating IPC: The complete dissolution of the starting material validates the progression of the hydrolysis. Upon LC-MS analysis, the disappearance of the 3:1 chlorine isotopic cluster and an upfield shift of the C5 and C6 protons in ¹H NMR (due to the electron-donating effect of the newly formed pyridone oxygen) confirm absolute conversion to 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for process scaling and quality control:
Step
Chemical Transformation
Key Reagents
Conditions
Expected Yield
Target Purity (HPLC)
1
Electrophilic Sulfonation
Fuming H₂SO₄, HgSO₄
190 °C, 10 h
70 – 75%
> 95%
2
Dual Chlorination
PCl₅, POCl₃
120 °C, 5 h
88 – 92%
> 90%
3
Chemoselective Amination
1-Methylpiperazine, Et₃N
0 °C to RT, 3 h
80 – 85%
> 98%
4
Alkaline Hydrolysis
2M aq. NaOH
100 °C, 6–8 h
70 – 78%
> 99%
References
Application
Application Notes and Protocols: Optimization of Reaction Conditions for Sulfonyl Pyridine Synthesis
Introduction: The Enduring Significance of Sulfonyl Pyridines in Modern Chemistry The sulfonyl pyridine moiety is a cornerstone in medicinal chemistry and drug development, embedded in the core structure of numerous bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of Sulfonyl Pyridines in Modern Chemistry
The sulfonyl pyridine moiety is a cornerstone in medicinal chemistry and drug development, embedded in the core structure of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its unique combination of physicochemical properties: the pyridine ring offers a basic handle for salt formation and hydrogen bonding interactions, while the sulfonyl group acts as a potent hydrogen bond acceptor and can modulate lipophilicity and metabolic stability. This privileged scaffold is found in compounds targeting a wide array of diseases. Therefore, the efficient and regioselective synthesis of sulfonyl pyridines is of paramount importance for the rapid exploration of chemical space in drug discovery programs.
This comprehensive guide provides an in-depth exploration of the key synthetic strategies for accessing sulfonyl pyridines, with a primary focus on the systematic optimization of reaction conditions to achieve high yields and desired regioselectivity. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to troubleshoot common challenges and streamline the synthetic workflow.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of sulfonyl pyridines can be broadly categorized into several approaches, each with its own set of advantages and limitations. Understanding the underlying mechanisms is crucial for rational optimization.
C-H Functionalization: The Direct Approach
Direct C-H sulfonylation of the pyridine ring is an attractive strategy due to its atom economy. However, the electron-deficient nature of the pyridine ring makes it challenging to achieve regioselective functionalization.[1][2]
A significant advancement in this area involves the activation of the pyridine ring with a strong electrophile, such as triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt. The regioselectivity of this reaction is highly dependent on the base and solvent employed.[3][4]
Mechanism of C4-Selective C-H Sulfonylation:
The reaction proceeds through the initial formation of a highly reactive N-triflylpyridinium salt. A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-methylpiperidine, then mediates the addition of a sulfinate salt. The choice of base is critical for controlling the regioselectivity between the C2 and C4 positions. Subsequent elimination and rearomatization yield the sulfonylated pyridine.[3][4]
Caption: C4-Selective C-H Sulfonylation Workflow.
From Picolines: Sulfonylation at the Alkyl Side Chain
For the synthesis of picolyl aryl sulfones, a direct approach involves the reaction of 4-alkylpyridines with aryl sulfonyl chlorides. This method circumvents the need for pre-functionalized starting materials.[5]
Plausible Mechanism for Picolyl Sulfonylation:
The reaction is believed to initiate with the N-sulfonylation of the pyridine to form a pyridinium salt. This activates the picolyl C-H bond for deprotonation by a base like triethylamine (Et₃N), leading to an alkylidene dihydropyridine intermediate. This intermediate then reacts with another equivalent of the sulfonyl chloride, often activated by a catalyst such as 4-dimethylaminopyridine (DMAP), to yield the picolyl sulfone after N-desulfonylation.[5]
Classical Approaches: Building from Functionalized Pyridines
Traditional methods often rely on multi-step sequences starting from pre-functionalized pyridines. These routes, while sometimes longer, can offer excellent control over regioselectivity.
From Aminopyridines: A common route to pyridine-3-sulfonyl chlorides involves the diazotization of 3-aminopyridine to form a diazonium salt, which is then subjected to a sulfonyl chlorination reaction, often catalyzed by copper salts.[6]
From Mercaptopyridines: Pyridine-2-sulfonates can be reliably synthesized from 2-mercaptopyridine. This involves the oxidation of the thiol to a sulfonyl chloride, which can then be hydrolyzed to the corresponding sulfonic acid.[1][7] This method is particularly advantageous for large-scale synthesis due to its high regioselectivity.[7]
Systematic Optimization of Reaction Conditions
Achieving optimal yields and selectivity in sulfonyl pyridine synthesis requires a careful and systematic approach to optimizing reaction parameters.
Key Parameters and Their Interplay
Parameter
Influence on the Reaction
Optimization Strategy
Base
Critically controls regioselectivity in C-H sulfonylation.[3][4] Can also influence the rate of deprotonation in picolyl sulfonylation.
Screen a panel of amine bases with varying steric and electronic properties (e.g., DABCO, N-methylpiperidine, N-methylpyrrolidine, triethylamine).[3]
Solvent
Can significantly impact regioselectivity and reaction rates.[3][8]
Evaluate a range of aprotic solvents with different polarities (e.g., CH₂Cl₂, CHCl₃, THF, MeCN). Chloroform has been shown to improve C4-selectivity in some cases.[3][8]
Temperature
Affects reaction kinetics and can influence the formation of byproducts.
For C-H functionalization, reactions are often initiated at low temperatures (-78 °C) and then allowed to warm to room temperature.[9] For classical methods, higher temperatures may be required.[9]
Catalyst
Essential for certain transformations, such as the sulfonyl chlorination of diazonium salts (e.g., CuCl or CuCl₂)[6] and picolyl sulfonylation (e.g., DMAP).[5]
Catalyst loading should be optimized to balance reaction rate with cost and potential side reactions.
Stoichiometry
The molar ratios of reactants can impact yield and byproduct formation.
Carefully control the stoichiometry, particularly of the activating agent (e.g., Tf₂O) and the sulfonylating agent.
Reaction Time
Insufficient time leads to incomplete conversion, while excessive time can result in product degradation.
Monitor reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Detailed Experimental Protocols
Protocol 1: C4-Selective C-H Sulfonylation of Pyridine
This protocol is adapted from a method demonstrating high C4-selectivity.[3][8][9]
Materials:
Pyridine
Triflic anhydride (Tf₂O)
Sodium 4-toluenesulfinate
N-methylpiperidine
Anhydrous chloroform (CHCl₃)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.[9]
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78 °C for 15 minutes.[9]
Add N-methylpiperidine (3.2 equiv.) to the reaction mixture.[9]
In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78 °C.[9]
Allow the reaction to warm to room temperature and stir for 16 hours.[9]
Quench the reaction with a saturated aqueous sodium bicarbonate solution.[9]
Extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This protocol is based on a classical two-step synthesis.[6]
Step 1: Diazotization
Add 3-aminopyridine (1.0 equiv.) to a 6 mol/L solution of hydrochloric acid and cool to 0-5 °C.[6]
Slowly add an aqueous solution of sodium nitrite (1.05-1.1 equiv.) while maintaining the temperature at 0-5 °C.[6]
Then, add an aqueous solution of sodium fluoroborate (1.1-1.3 equiv.) at 0-5 °C.[6]
Isolate the resulting diazonium fluoroborate salt by filtration.[6]
Step 2: Sulfonyl Chlorination
Add thionyl chloride (2.0-2.2 equiv.) to water and cool to 0-5 °C.[6]
Add a catalytic amount of cuprous chloride (0.005-0.01 equiv.).[6]
Add the diazonium fluoroborate salt from Step 1 in portions, maintaining the temperature at 0-5 °C.[6]
Allow the reaction to proceed overnight at 0-5 °C.[6]
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain pyridine-3-sulfonyl chloride.[6]
Troubleshooting and Overcoming Common Challenges
Caption: Troubleshooting Decision Tree for Sulfonyl Pyridine Synthesis.
Low or No Yield:
Cause: Insufficiently harsh conditions for classical sulfonations or deactivation of reagents.[9]
Solution: For classical methods, consider increasing the temperature or using a catalyst like mercury(II) sulfate.[9] For C-H functionalization, ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere.
Poor Regioselectivity:
Cause: In C-H sulfonylation, the choice of base and solvent is suboptimal.[3][4]
Solution: As demonstrated in recent studies, switching from DABCO to N-methylpiperidine as the base and from dichloromethane to chloroform as the solvent can dramatically improve C4-selectivity.[3][4]
Significant Byproduct Formation:
Cause: Over-oxidation, hydrolysis of intermediates, or side reactions due to incorrect stoichiometry or temperature control.
Solution: Carefully control the rate of addition of exothermic reagents. Ensure an inert atmosphere to prevent unwanted oxidation. Optimize the stoichiometry of the reagents to avoid excesses that could lead to side reactions.
Conclusion
The synthesis of sulfonyl pyridines is a dynamic field with both established and rapidly evolving methodologies. While classical approaches provide reliable access to specific isomers, modern C-H functionalization techniques offer more direct and atom-economical routes. Success in synthesizing these valuable compounds hinges on a thorough understanding of the reaction mechanisms and a systematic approach to optimizing key reaction parameters, including the choice of base, solvent, and catalyst. This guide provides a solid foundation for researchers to navigate the synthesis of sulfonyl pyridines, enabling the efficient production of these critical building blocks for drug discovery and development.
References
J. A. B. Mohamed, et al. (2022).
T. J. Donohoe, et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. [Link]
CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
M. Yarie, et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]
S. R. Wang, et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
J. A. B. Mohamed, et al. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]
M. A. Zolfigol, et al. (2022). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Scientific Reports. [Link]
L. M. N. H. H. Vinogradova, et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. [Link]
P. J. M. Taylor, et al. (2022). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. ChemRxiv. [Link]
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
L. M. N. H. H. Vinogradova, et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
J. A. B. Mohamed, et al. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine**. kluedo. [Link]
Storage and stability guidelines for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Application Note & Protocol Guide: Storage, Handling, and Stability of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professio...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide: Storage, Handling, and Stability of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol (Molecular Weight: 257.31 g/mol ; Formula: C₁₀H₁₅N₃O₃S) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and probe development. As a Senior Application Scientist, I emphasize that handling this compound requires a deep understanding of its tripartite structural vulnerabilities: the amphoteric pyridin-4-ol ring, the sulfonamide linkage, and the basic 4-methylpiperazine moiety.
Rather than treating this molecule as a generic powder, researchers must recognize the causality behind its degradation. The sulfonamide bond, while generally robust under physiological conditions, is susceptible to nucleophilic attack and hydrolysis under extreme pH or elevated temperatures[1]. Concurrently, the tertiary amine of the 4-methylpiperazine ring is highly prone to N-oxidation if exposed to atmospheric oxygen or trace peroxides in aging solvents. Finally, the pyridin-4-ol moiety can undergo tautomerization to its pyridone form, making its solubility and stability highly dependent on the dielectric constant and pH of the reconstitution medium[2].
By adhering to the principles outlined in the ICH Q1A(R2) guidelines for drug substance stability[3], the protocols below establish a self-validating system to ensure the integrity of this compound from the desiccator to the assay plate.
Physicochemical Profiling & Storage Guidelines
To prevent batch-to-batch variability in your assays, environmental controls must be strictly enforced. Table 1 summarizes the core vulnerabilities of the compound, while Table 2 dictates the mandatory storage conditions.
Acid/Base-catalyzed cleavage yielding pyridinesulfonic acid and 4-methylpiperazine[1].
Maintain pH between 5.0–8.0 in aqueous solutions; use anhydrous organic solvents.
4-Methylpiperazine
N-Oxidation
Tertiary amine reacts with dissolved O₂ or trace peroxides in solvents (e.g., aging THF or ether).
Purge solvents with Argon/N₂; avoid peroxide-forming solvents.
Pyridin-4-ol
Photodegradation
UV/Vis light induces radical formation and complex photolytic cleavage.
Store in amber vials; minimize benchtop light exposure.
Table 2: Standardized Storage Conditions
State
Temperature
Atmosphere
Container
Maximum Shelf Life
Solid (Powder)
-20°C
Desiccated, Argon flush
Amber glass / Foil-wrapped
24–36 Months
Solid (Powder)
2°C to 8°C
Desiccated
Amber glass
6–12 Months
Stock Solution
-80°C
Sealed, Argon overlay
Polypropylene / Glass
6 Months
Working Aliquot
-20°C
Sealed
Polypropylene
1 Month (No freeze-thaw)
Mechanistic Workflows & Visualizations
The following diagrams map the logical progression of compound handling and the primary chemical degradation pathways that these protocols are designed to prevent.
Figure 1: Optimal workflow for the reconstitution and storage of the compound to prevent moisture ingress and thermal degradation.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the equilibration step, as cold compounds act as condensation nuclei, drawing atmospheric moisture into the vial and initiating localized hydrolysis[3].
Protocol 1: Anhydrous Reconstitution and Aliquoting Strategy
Objective: Generate a stable 10 mM master stock solution while preventing moisture-driven hydrolysis and oxidative degradation.
Materials Required:
Anhydrous DMSO (Water content ≤0.005%), sealed under Argon.
Argon or Nitrogen gas source.
Sterile, amber low-bind microcentrifuge tubes.
Step-by-Step Methodology:
Equilibration: Remove the vial of solid 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol from -20°C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal.
Solvent Preparation: Purge the anhydrous DMSO with Argon for 5 minutes to displace dissolved oxygen, mitigating the risk of piperazine N-oxidation.
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration. (e.g., For 5 mg of compound, add 1.94 mL of DMSO).
Homogenization: Vortex gently for 30 seconds. Do not sonicate unless absolutely necessary, as ultrasonic cavitation generates localized heat and free radicals that can degrade the sulfonamide bond.
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL to 50 µL) into amber microcentrifuge tubes.
Atmospheric Sealing: Blanket each tube with a gentle stream of Argon gas for 3 seconds before capping tightly.
Storage: Transfer immediately to a -80°C freezer for long-term storage, or -20°C for use within 4 weeks.
Objective: Verify compound integrity prior to critical in vitro or in vivo assays. This protocol aligns with ICH Q1A forced degradation principles[4].
Step-by-Step Methodology:
Sample Preparation: Thaw a single-use aliquot of the 10 mM DMSO stock. Dilute to 10 µM in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid).
Chromatographic Setup:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters:
Ionization: Electrospray Ionization (ESI) in Positive mode.
Target Mass: Monitor for the[M+H]⁺ ion at m/z 258.09 .
Data Analysis & Validation:
Purity Check: The extracted ion chromatogram (EIC) for m/z 258.09 should represent >95% of the total peak area.
Degradation Markers: Actively scan for m/z 274.09 (indicative of +16 Da N-oxidation of the piperazine ring) and lower mass fragments indicative of sulfonamide cleavage. If N-oxide peaks exceed 2%, discard the stock and reconstitute a fresh batch.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Verlag Helvetica Chimica Acta / Wiley-VCH, 2002. Available at:[Link]
National Institutes of Health (NIH) SEED. "Regulatory Knowledge Guide for Small Molecules: ICH Q1A(R2) Stability Testing." NIH Seed Guidelines, 2023. Available at:[Link]
European Medicines Agency (EMEA) / ICH. "Note for Guidance on ICH Q1A (R2) Stability Testing of New Drug Substances and Products." EMEA Guidelines, 2003. Available at: [Link]
Dissolving 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol for in vitro assays
Application Note: Optimized Dissolution and Handling Protocol for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in In Vitro Assays Executive Summary The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol repres...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Dissolution and Handling Protocol for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in In Vitro Assays
Executive Summary
The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol represents a sophisticated structural motif frequently utilized in the design of targeted small-molecule inhibitors[1]. Handling this compound for in vitro cell-based assays requires a precise understanding of its physicochemical behavior. This guide provides a self-validating, step-by-step protocol for dissolving and diluting this compound, ensuring maximum bioavailability while preventing solvent-induced artifacts.
Physicochemical Causality: Decoding the Molecule
To successfully dissolve a compound, one must first understand the causality behind its solubility profile. This molecule consists of three distinct functional domains:
The 4-Methylpiperazine Engine: This basic tertiary amine (pKa ~8.5) is a classic medicinal chemistry modification engineered specifically to enhance aqueous solubility by becoming protonated at physiological pH[2].
The Pyridin-4-ol Core: This amphoteric moiety exists in a tautomeric equilibrium (pyridin-4-ol ⇌ pyridin-4(1H)-one) and often serves as a critical hydrogen-bond donor/acceptor for target engagement (e.g., binding to the hinge region of a kinase).
The Sulfonyl Linker: A rigid, polar spacer that influences the molecule's overall dipole moment.
The Dissolution Paradox: While the 4-methylpiperazine group is designed to improve solubility in aqueous buffers, the compound is typically supplied as a neutral free base. In this unprotonated state, the hydrophobic crystal lattice energy is too high for water to disrupt. Therefore, initial dissolution must occur in an aprotic solvent with a high dielectric constant, such as Dimethyl Sulfoxide (DMSO), before transitioning into aqueous environments[3].
Preparation of the Primary Master Stock (DMSO)
Directly dissolving the powder into cell culture media will fail. The following protocol establishes a stable 10 mM master stock.
Step-by-Step Methodology:
Equilibration: Allow the lyophilized compound and 100% anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator. Cold DMSO (freezing point 18.5°C) will cause immediate condensation and water absorption, degrading the stock.
Weighing: Accurately weigh the required mass into an amber glass or low-retention microcentrifuge tube.
Solvation: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Protocol Validation Checkpoint 1:
Hold the vial against a direct light source. The solution must be completely optically clear. If you observe a Tyndall effect (a hazy scattering of light), micro-particulates remain. Do not proceed until the solution is perfectly clear.
Aqueous Dilution: Preventing the "Crash-Out" Effect
The most common point of failure in in vitro assays is the "crash-out" effect. When a high-concentration DMSO stock is pipetted directly into 37°C aqueous media, the sudden shift in solvent polarity causes local supersaturation. The hydrophobic core of the molecule aggregates before the piperazine moiety has time to protonate and solvate[3].
To prevent this, we employ a Step-Down Dilution strategy while strictly maintaining the final DMSO concentration below 0.1% (v/v). Exceeding this limit can cause solvent-induced cytotoxicity and membrane permeabilization, which will mask or falsely amplify the compound's true pharmacological effects[4].
Step-by-Step Methodology:
Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 10 mM DMSO stock dropwise into 90 µL of pre-warmed (37°C) PBS or serum-free media, vortexing immediately during the addition.
Final Assay Dilution: Dilute the intermediate stock 1:100 into your final complete cell culture media (e.g., 10 µL intermediate + 990 µL media) to reach a final assay concentration of 10 µM.
Protocol Validation Checkpoint 2:
To confirm that micro-precipitation has not occurred during the step-down phase, centrifuge a 500 µL aliquot of the final media at 14,000 × g for 30 minutes. Measure the optical density (OD) or use LC-MS on the supernatant to verify that the actual dissolved concentration matches your theoretical target[5].
Exact MW depends on salt form (Free base vs. HCl salt).
100% DMSO
Highly Soluble (>50 mM)
Recommended for long-term storage at -20°C (aliquoted).
Methanol / Ethanol
Moderately Soluble
Can be used as a co-solvent if DMSO is contraindicated.
Aqueous Media (pH 7.4)
Poor (Direct) / Good (Diluted)
Requires step-down dilution from DMSO stock.
| Aqueous Media (pH < 6.0) | Highly Soluble | Protonation of the 4-methylpiperazine drives solubility. |
Table 2: Step-Down Dilution Matrix (Targeting 10 µM Final Concentration)
Step
Starting Material
Diluent
Final Volume
Compound Conc.
DMSO % (v/v)
1. Master Stock
Solid Powder
100% DMSO
1.0 mL
10 mM
100%
2. Intermediate
10 µL Master Stock
90 µL PBS
100 µL
1 mM
10%
| 3. Final Media | 10 µL Intermediate | 990 µL Media | 1.0 mL | 10 µM | 0.1% |
Workflow & Pharmacological Visualizations
Caption: Workflow for dissolving and diluting 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Caption: Putative mechanism of action for the sulfonyl-piperazine derivative in cellular assays.
Troubleshooting
Issue: The compound crashes out even during step-down dilution.
Causality: The media may be too cold, or the buffer capacity is insufficient to handle the local pH shift.
Solution: Slightly acidify the intermediate PBS buffer with 0.1 M HCl (dropping the pH to ~6.0) before adding the DMSO stock. This rapidly protonates the 4-methylpiperazine group, forcing it into solution. Once fully dissolved, this intermediate can be safely diluted into the highly buffered (pH 7.4) final cell culture media without precipitating.
References[1] Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles
Source: PMC (nih.gov)
URL: 3] Title: Protocol for dissolving 5-Benzoyl-2-benzimidazolinone for in vitro assays
Source: Benchchem
URL: 2] Title: Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development
Source: PMC (nih.gov)
URL: 5] Title: Small-molecule agonists of SHIP1 inhibit the phosphoinositide 3-kinase pathway in hematopoietic cells
Source: Blood (ASH Publications)
URL: 4] Title: Naringenin | High-Purity Flavonoid for Research
Source: Benchchem
URL:
Scalable manufacturing process for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Application Note: Scalable Manufacturing Process for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol Introduction & Strategic Rationale The compound 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Manufacturing Process for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Introduction & Strategic Rationale
The compound 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase (PDE) inhibitors. The incorporation of a 4-methylpiperazine moiety via a sulfonyl linker enhances aqueous solubility and modulates the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This application note details a highly robust, scalable, and self-validating four-step manufacturing protocol designed for high-yield industrial production.
Mechanistic Causality and Process Design
Designing a scalable synthesis for this molecule presents unique challenges due to the amphoteric nature of the pyridin-4-ol core. Direct chlorosulfonation of pyridin-4-ol is inefficient because the basic pyridine nitrogen protonates in strongly acidic media, deactivating the ring toward electrophilic aromatic substitution.
To circumvent this, we employ a chemically rigorous four-step sequence [1]:
Sulfonation via Oleum: Utilizing fuming sulfuric acid (20% SO₃) at elevated temperatures (190 °C) forces the sulfonation at the 3-position, overcoming the ring's electronic deactivation. Mercury sulfate is utilized as a directing catalyst.
Dual Chlorination: Reacting the resulting sulfonic acid with PCl₅ and POCl₃ serves a critical dual purpose. It converts the sulfonic acid to a highly reactive sulfonyl chloride and simultaneously transforms the 4-hydroxyl group into a 4-chloro group. This eliminates the zwitterionic character of the intermediate, drastically improving its solubility in organic solvents for subsequent steps.
Chemoselective Sulfonamidation: The 4-chloropyridine-3-sulfonyl chloride intermediate possesses two electrophilic sites. However, the sulfonyl chloride is a significantly "harder" and more reactive electrophile. By strictly controlling the temperature at 0–5 °C, 1-methylpiperazine exclusively attacks the sulfonyl chloride, leaving the 4-chloro group intact [2].
SNAr Hydrolysis: The 4-chloro group is highly activated toward nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing sulfonyl group and the para-nitrogen. Refluxing in aqueous NaOH smoothly hydrolyzes the chloride back to the desired 4-hydroxyl group (which exists predominantly in its stable pyridin-4(1H)-one tautomer).
Process Workflow Visualization
Figure 1: Scalable 4-step synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Quantitative Process Parameters
Step
Chemical Transformation
Temp (°C)
Time (h)
Expected Yield (%)
HPLC Purity (%)
1
Sulfonation (Pyridin-4-ol → Int. 1)
190
10
70 - 75
> 98.0
2
Chlorination (Int. 1 → Int. 2)
120
5
85 - 90
> 95.0
3
Sulfonamidation (Int. 2 → Int. 3)
0 - 5
2
92 - 95
> 99.0
4
SNAr Hydrolysis (Int. 3 → Final API)
100
4
80 - 85
> 99.5
Detailed Experimental Protocols
Step 1: Synthesis of Pyridin-4-ol-3-sulfonic acid
Preparation: Equip a 5 L glass-lined reactor with a mechanical stirrer, reflux condenser, and internal thermometer.
Reagent Addition: Charge the reactor with fuming sulfuric acid (20% SO₃, 1.5 L) and mercury sulfate (24.0 g, catalytic). Stir the mixture in an ice bath for 30 minutes.
Substrate Addition: Slowly add pyridin-4-ol (475 g, 5.0 mol) portion-wise, maintaining the internal temperature below 25 °C to control the exotherm.
Reaction: Heat the mixture gradually to 190 °C and maintain stirring for 10 hours.
Workup: Cool the reactor to 20 °C. Slowly and cautiously pour the reaction mixture into 4.5 L of industrial ethanol chilled in an ice bath. Stir the resulting slurry for 1 hour.
Isolation: Filter the precipitate, wash the filter cake with cold ethanol (2 L), and dry under vacuum at 60 °C for 12 hours.
Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
Preparation: In a clean, dry 5 L reactor under nitrogen, add Pyridin-4-ol-3-sulfonic acid (438 g, 2.5 mol), phosphorus pentachloride (1.3 kg, 6.25 mol), and phosphorus oxychloride (575 mL, 6.25 mol).
Reaction: Heat the mixture to 120 °C and stir for 5 hours.
Workup: Distill off the excess POCl₃ under reduced pressure. Add toluene (3 × 1 L) to the residue and concentrate under reduced pressure repeatedly to remove residual phosphorus byproducts.
Isolation: The product is obtained as a viscous light green oil. Critical Note: Proceed immediately to Step 3 to prevent ambient hydrolysis of the sulfonyl chloride.
Step 3: Synthesis of 1-((4-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine
Preparation: Dissolve the crude 4-Chloropyridine-3-sulfonyl chloride (~530 g) in anhydrous dichloromethane (DCM, 3 L). Cool the solution to 0 °C using an ice-salt bath.
Reagent Addition: Prepare a solution of 1-methylpiperazine (275 g, 2.75 mol) and triethylamine (380 g, 3.75 mol) in DCM (500 mL). Add this solution dropwise to the reactor over 2 hours, strictly maintaining the internal temperature below 5 °C.
Reaction: Stir for an additional 2 hours at 0–5 °C.
Workup: Quench the reaction with ice-cold water (2 L). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (1 L) and brine (1 L).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.
Step 4: Synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Preparation: Transfer the intermediate from Step 3 (~630 g) to a 5 L reactor. Add 2 M aqueous sodium hydroxide solution (2.5 L).
Reaction: Heat the mixture to reflux (~100 °C) and stir for 4 hours to facilitate SNAr displacement.
Workup: Cool the mixture to room temperature. Carefully adjust the pH of the solution to 6.5–7.0 using 3 M hydrochloric acid. The neutralization triggers the precipitation of the zwitterionic product.
Isolation: Stir the suspension at 5 °C for 2 hours to maximize crystallization. Filter the solid, wash with cold water (1 L) and cold acetone (500 mL).
Purification: Dry the product under vacuum at 50 °C to constant weight.
Quality Control & Analytical Validation (Self-Validating Systems)
To ensure the integrity of this protocol, the following In-Process Controls (IPCs) must be met:
Step 2 IPC: LC-MS must show complete disappearance of the m/z 176 [M+H]⁺ peak (sulfonic acid) and the appearance of the m/z 212 [M+H]⁺ peak (hydrolyzed sulfonyl chloride for MS analysis).
Step 3 IPC: HPLC analysis must confirm <1% of the bis-substituted byproduct (where the 4-chloro group is prematurely displaced by 1-methylpiperazine).
Final API Release: ¹H NMR (DMSO-d₆) must show the characteristic downfield shifts of the pyridine protons and the absence of the 4-chloro signal. Purity must be >99.5% by HPLC.
References
Title: Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction
Source: SciSpace
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the convergent synthesis of 3-((4-Methylpiperazin-1-y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the convergent synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol .
The synthesis of this specific pyridine-3-sulfonyl derivative relies on a three-phase sequence: Dual Chlorination , Regioselective Sulfonamidation , and Controlled Hydrolysis . Below, you will find a mechanistic breakdown of common bottlenecks, a quantitative data summary, and self-validating experimental protocols to ensure high yield and purity.
Synthetic Workflow Visualization
Synthetic workflow for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol from sulfonic acid.
Phase 1: Dual Chlorination
Objective: Conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride.
Q: Why is my yield of the sulfonyl chloride intermediate consistently below 50%, often accompanied by heavy tar formation?A: Tar formation is a hallmark of uncontrolled core chlorination and polymerization caused by the aggressive nature of Phosphorus pentachloride (PCl₅). During this step, a "dual chlorination" occurs: the hydroxyl group of the pyridone tautomer is converted to a chloro group via a Vilsmeier-type intermediate, while the sulfonic acid is converted to a sulfonyl chloride[1]. Excessive heating or incorrect stoichiometry leads to degradation.
Actionable Advice: Ensure the reaction is strictly maintained at 120°C for no longer than 5 hours. Alternatively, modern optimized processes utilize a Phosphorus trichloride (PCl₃) and Chlorine gas (Cl₂) system to achieve >90% purity by avoiding undesirable ring chlorination[2].
Q: My subsequent sulfonamidation step is failing. Could the Phase 1 isolation be the issue?A: Yes. Residual Phosphorus oxychloride (POCl₃) will violently react with the piperazine in the next step, destroying your yield. The protocol must be self-validating: you must perform repeated co-evaporations with toluene. Toluene forms an azeotrope with POCl₃, ensuring its complete removal and leaving the pure sulfonyl chloride as a light green oil[1].
Phase 2: Regioselective Sulfonamidation
Objective: Coupling the sulfonyl chloride with 1-methylpiperazine.
Q: During the coupling step, I observe a significant bis-substituted byproduct. How can I improve regioselectivity?A: The 4-chloro group on the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent sulfonyl group and the pyridine nitrogen. If the temperature exceeds 5°C, 1-methylpiperazine will attack both the sulfonyl chloride and the 4-chloro position.
Actionable Advice: The sulfonyl chloride is significantly more electrophilic at low temperatures. Keep the reaction strictly between 0–5°C. Furthermore, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger rather than an excess of piperazine to limit S_NAr side reactions.
Phase 3: Controlled Hydrolysis
Objective: Restoring the 4-hydroxyl group without cleaving the sulfonamide.
Q: How do I efficiently convert the 4-chloro intermediate back to the 4-hydroxyl target without destroying the newly formed sulfonamide?A: Tertiary sulfonamides exhibit exceptionally high stability to aqueous base because the S-N bond is strong and sterically hindered. In contrast, the activated 4-chloro group is highly susceptible to nucleophilic attack by hydroxide ions, making it a known degradation pathway that we can intentionally exploit[3].
Actionable Advice: Reflux the intermediate in 2N NaOH. The critical step here is the isolation. The final target, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, is zwitterionic. You must carefully acidify the aqueous mixture to pH 6.5–7.0 to reach the compound's isoelectric point and induce precipitation.
Quantitative Data Summary
Reaction Phase
Target Intermediate / Product
Key Reagents
Temp (°C)
Time (h)
Expected Yield
Critical Quality Attribute (CQA)
1. Dual Chlorination
4-Chloropyridine-3-sulfonyl chloride
PCl₅, POCl₃
120
5.0
85–90%
Complete removal of POCl₃ via toluene co-evaporation
Strict thermal control (<5°C) to prevent S_NAr at C4
3. Hydrolysis
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
2N NaOH (aq), then 2N HCl
100
4.0
80–85%
Isoelectric precipitation strictly at pH 6.5–7.0
Standard Operating Procedures (SOP)
Step 1: Synthesis of 4-Chloropyridine-3-sulfonyl chloride
To a three-necked round-bottom flask equipped with a reflux condenser and thermometer, successively add 4-hydroxypyridine-3-sulfonic acid (1.0 eq), PCl₅ (2.5 eq), and POCl₃ (2.5 eq)[1].
Slowly heat the mixture to 120°C and stir for exactly 5 hours.
Concentrate the reaction solution under reduced pressure.
Critical Step: Add toluene (3 × 100 mL) to the residue and concentrate under reduced pressure each time. This validates the removal of residual POCl₃, affording the product as a light green oil[1].
Step 2: Synthesis of 4-Chloro-3-((4-methylpiperazin-1-yl)sulfonyl)pyridine
Dissolve the crude 4-chloropyridine-3-sulfonyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.
Add DIPEA (1.5 eq).
Add 1-methylpiperazine (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.
Stir the solution for 2 hours at 0–5°C.
Quench with cold water, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the intermediate.
Step 3: Hydrolysis to 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Suspend the Step 2 intermediate in 2N aqueous NaOH (5.0 eq).
Heat the mixture to reflux (approx. 100°C) and stir for 4 hours to drive the nucleophilic aromatic substitution of the 4-chloro group[3].
Cool the reaction mixture to room temperature.
Critical Step: Carefully adjust the pH to 6.5–7.0 using 2N HCl to reach the isoelectric point of the zwitterionic product.
Stir the resulting slurry for 1 hour in an ice bath. Filter the precipitate, wash with cold water, and dry under vacuum at 60°C for 12 hours to afford the final purified product.
References
[1] Synthesis and Characterization of Related Substances of Torasemide - Thieme E-Books & E-Journals.
URL:
Technical Support Center: Troubleshooting Solubility of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Welcome to the Technical Support Center. As a drug development professional or application scientist, encountering solubility roadblocks with complex zwitterionic or polyionic scaffolds is a common challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a drug development professional or application scientist, encountering solubility roadblocks with complex zwitterionic or polyionic scaffolds is a common challenge. This guide provides an authoritative, mechanistic approach to troubleshooting the aqueous and organic solubility of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol .
By understanding the physicochemical causality behind this molecule's behavior, you can design self-validating protocols that prevent masked activity, erroneous structure-activity relationships (SAR), and assay artifacts[1].
Part 1: Physicochemical Profiling & Causality
To troubleshoot solubility, we must first deconstruct the molecule. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol consists of three distinct functional domains that dictate its solvation thermodynamics:
The Pyridine-4-ol Core (Amphoteric & Tautomeric): In aqueous media, pyridine-4-ol exists in a tautomeric equilibrium with pyridin-4-one. The pyridone tautomer heavily favors strong intermolecular hydrogen bonding (N-H···O=C), which drastically increases the crystal lattice energy and drives precipitation in neutral water.
The 4-Methylpiperazine Ring (Basic): This moiety contains two tertiary amines. The N4 nitrogen (distal to the sulfonyl) is the primary basic center (pKa ~8.5–9.0) and serves as the main solubilizing handle when protonated.
The Sulfonyl Linkage (Electron-Withdrawing): The introduction of a sulfonyl group generally decreases the calculated lipophilicity (clogP) compared to direct alkyl or aryl linkages, which theoretically improves aqueous solubility[2]. However, its strong electron-withdrawing nature lowers the pKa of the adjacent piperazine N1 nitrogen and alters the electronic distribution of the pyridine ring, creating a highly specific "solubility dead zone" near physiological pH.
Quantitative Solubility Data
Below is a summary of the expected physicochemical parameters and solubility behavior of this scaffold to guide your formulation strategies.
Table 1: Physicochemical and Solubility Profiling
Parameter
Estimated Value / Behavior
Mechanistic Rationale
clogP
0.8 – 1.5
Sulfonyl group decreases overall lipophilicity but increases polarity[2].
pKa (Piperazine N4)
~8.5 – 9.0
Basic tertiary amine; largely protonated (ionized) at pH 7.4.
pKa (Pyridine-4-ol)
~3.0 (N), ~10.5 (OH)
Amphoteric center; tautomerizes to pyridin-4-one, causing lattice stacking.
Kinetic Sol. (pH 7.4)
< 50 µM
Zwitterionic/neutral character dominates; hydrophobic collapse occurs.
Kinetic Sol. (pH 2.0)
> 500 µM
Full protonation of piperazine and pyridine nitrogen maximizes ion-dipole interactions.
Part 2: Diagnostic FAQs
Q1: Why does the compound precipitate immediately when transitioning from a 10 mM DMSO stock to a pH 7.4 cell culture medium?A1: This is a classic case of solvent-shift hydrophobic collapse. The compound is highly soluble in DMSO, a polar aprotic solvent that disrupts the strong hydrogen-bonding network of the pyridone tautomer. When diluted into an aqueous buffer at pH 7.4, the solvent dielectric constant changes abruptly. Because the molecule is near its effective isoelectric point, ion-dipole interactions with water are insufficient to overcome the lattice energy of the reforming pyridone hydrogen bonds, leading to precipitation[1].
Q2: Can I just increase the DMSO concentration in my in vitro assay to keep it dissolved?A2: No. Increasing DMSO beyond 1–2% is highly discouraged in biological assays. High concentrations of DMSO can directly bind to hydrophobic pockets of target proteins, altering their 3D conformation and mimicking or blocking the effects of the small molecule being studied[3]. This leads to false positives, especially in fragment-based drug discovery where binding affinities are weak[3][4].
Q3: How can I enhance the kinetic solubility for high-throughput screening (HTS) without exceeding 1% DMSO?A3: You must alter the microenvironment of the assay buffer prior to compound addition. For biochemical assays, pre-spiking the assay buffer with 0.01% – 0.05% Tween-20 or Triton X-100 before adding the DMSO stock allows the compound to partition into association colloids (micelles) rather than precipitating[5]. Alternatively, complexation with Hydroxypropyl-β-cyclodextrin (HPβCD) can shield the hydrophobic core.
Q4: My NMR spectra in D₂O show excessively broad peaks. What is the cause?A4: At neutral pD, the compound is likely forming transient micro-aggregates or a colloidal suspension rather than a true solution. This restricts molecular tumbling, leading to rapid
relaxation and peak broadening. Adjust the pD by adding small aliquots of DCl to fully protonate the piperazine and pyridine rings, driving the molecule into a fully ionic, freely tumbling state.
Part 3: Experimental Workflows & Protocols
To ensure data integrity, you must empirically validate the solubility limit of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol under your exact assay conditions.
This self-validating protocol determines the maximum soluble concentration in aqueous media before precipitation occurs, a critical parameter for reliable in vitro testing[6].
Buffer Preparation: Aliquot 196 µL of PBS (pH 7.4) into the wells of the MultiScreen® filter plate. If testing surfactant effects, add 0.05% Tween-20 to the buffer.
Spiking: Add 4 µL of the 10 mM DMSO stock to the buffer to achieve a target concentration of 200 µM with a final DMSO concentration of 2%[6]. Include low (5 µM) and medium (50 µM) concentration controls.
Incubation: Seal the plate to prevent evaporation. Incubate on a plate shaker at 300 rpm for exactly 90 minutes at room temperature to allow thermodynamic equilibration of the precipitate[6].
Filtration: Place the filter plate over a clean 96-well UV-transparent receiver plate. Apply a gentle vacuum (10-15 in Hg) until all liquid has passed through. The membrane will retain any precipitated compound lattice.
Quantification: Analyze the filtrate via LC-MS/MS or UV-Vis absorption (at the compound's
) against a standard curve. Critical Step: Prepare the standard curve in 50% Acetonitrile/Water to guarantee complete dissolution of the standards.
Troubleshooting Workflow Visualization
Troubleshooting workflow for piperazine-sulfonyl solubility in aqueous assays.
References
How to enhance drug solubility for in vitro assays?
DMSO Solubility Assessment for Fragment-Based Screening - PMC
nih.gov
Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals
asm.org
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI
mdpi.com
Solubility: a speed–breaker on the drug discovery highway - MedCrave online
medcraveonline.com
Kinetic Solubility - In Vitro Assay
charnwooddiscovery.com
Section 1: Troubleshooting Oxidation Workflows (Sulfide to Sulfone)
Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing sulfonyl pyridines—whether via the oxidation of pyridyl sulfides or through direct cross-coupling—presents unique chemoselectivity chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing sulfonyl pyridines—whether via the oxidation of pyridyl sulfides or through direct cross-coupling—presents unique chemoselectivity challenges. The highly reactive and coordinating nature of the pyridine nitrogen often leads to off-target pathways.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we deconstruct the chemical causality behind common side reactions (such as N-oxidation, SNAr byproducts, and carbanion self-condensation) and provide field-proven, self-validating protocols to ensure high-fidelity synthesis.
Q1: Why am I observing significant Pyridine N-oxide formation during the oxidation of pyridyl sulfides, and how can I prevent it?Causality: The nitrogen atom on the pyridine ring is highly nucleophilic. When using strong, unselective oxidants like mCPBA or excess H₂O₂ without a proper metal catalyst, the oxidant will attack the nitrogen concurrently with, or even preferentially to, the sulfur atom.
Solution: Transition to a chemoselective catalytic system. Using tungstate-based catalysts (e.g., NiWO₄ or α-Ag₂WO₄) or dendritic phosphomolybdate hybrids with aqueous H₂O₂ selectively activates the peroxide to form an electrophilic peroxometal complex. This complex preferentially attacks the highly polarizable sulfur atom, completely bypassing the harder nitrogen atom1[1].
Mechanistic divergence in pyridyl sulfide oxidation: selective S-oxidation vs. N-oxide formation.
Q2: My oxidation stalls at the sulfoxide intermediate. How do I drive it to completion without risking ring degradation?Causality: The first oxidation step (sulfide to sulfoxide) is rapid because the starting sulfide is electron-rich. The second step (sulfoxide to sulfone) is significantly slower because the sulfoxide intermediate is electron-deficient, reducing the nucleophilicity of the sulfur atom.
Solution: Do not indiscriminately increase the oxidant concentration, as this invites side reactions. Instead, increase the thermal energy slightly (e.g., to 40 °C) and ensure a precise stoichiometric excess of H₂O₂ (typically 2.2 to 2.5 equivalents). Catalysts like PAMAM-G1-PMo thrive under these mildly elevated temperatures to push the reaction to completion2[2].
Section 2: Troubleshooting Direct Sulfonylation & Cross-Coupling
Q3: During Pd-catalyzed cross-coupling of halopyridines with sodium sulfinates, I get poor yields and high amounts of SNAr byproducts. What is failing?Causality: Halopyridines are highly electron-deficient. At elevated temperatures, they are prone to catalyst-free Nucleophilic Aromatic Substitution (SNAr) by the oxygen atom of the sulfinate salt, leading to unstable sulfinate esters rather than the desired S–C bond. Additionally, the pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst.
Solution: Utilize pyridyl pyrimidylsulfones as latent nucleophiles which undergo desulfinative cross-coupling efficiently, or ensure the use of strongly chelating, sterically hindered ligands (like Xantphos) to prevent pyridine coordination to Pd3[3].
Workflow of Pd-catalyzed cross-coupling for pyridyl sulfones highlighting SNAr side reactions.
Q4: I am using difluoromethyl 2-pyridyl sulfone for gem-difluoroolefination, but I observe massive self-condensation instead of the target alkene. How can I fix this?Causality: Fluorinated sulfonyl carbanions exhibit the "negative fluorine effect," making them thermally unstable. If the carbanion is pre-formed and left waiting for the electrophile, it will rapidly decompose or self-condense.
Solution: Employ Barbier-like conditions. Add the base (e.g., t-BuOK) dropwise to a pre-mixed solution of the carbonyl compound and the difluoromethyl 2-pyridyl sulfone at −50 °C. This ensures the transient carbanion is immediately trapped by the electrophile4[4]. Furthermore, quenching must occur at −40 °C to prevent retro-addition5[5].
Section 4: Quantitative Data Summary
The table below summarizes the efficiency and selectivity of various oxidation systems to help you choose the right conditions for your substrate.
Oxidation System
Catalyst
Temp (°C)
Time (h)
Selectivity (Sulfone vs N-Oxide)
Yield (%)
mCPBA (Standard)
None
0 to 25
2 - 4
Poor (High N-oxide formation)
40 - 60
H₂O₂ (Aqueous)
α-Ag₂WO₄
25
1
> 99%
> 95
H₂O₂ (Aqueous)
NiWO₄
25
2
> 99%
> 95
H₂O₂ (Aqueous)
PAMAM-G1-PMo
40
4
> 95%
92
Section 5: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Oxidation of Pyridyl Sulfides to Sulfones
This protocol utilizes a tungstate catalyst to ensure zero N-oxide formation.
Preparation: In a 50 mL round-bottom flask, suspend 100 mg of α-Ag₂WO₄ catalyst in 20 mL of Acetonitrile.
Substrate Addition: Add 1.0 mmol of the target pyridyl sulfide to the suspension. Stir for 5 minutes at 25 °C to ensure homogenization.
Oxidant Delivery: Slowly add 2.4 mmol of H₂O₂ (30% v/v aqueous solution) dropwise over 10 minutes. Note: Dropwise addition prevents localized heating and radical spiking.
Reaction: Stir the mixture at 25 °C in the dark for 1 hour.
Workup: Centrifuge the suspension at 6000 rpm for 2 minutes to recover the heterogeneous catalyst (which can be washed and reused). Extract the supernatant with ethyl acetate and wash with brine.
Validation Checkpoint: Run a TLC (Hexane/EtOAc 3:1). The intermediate sulfoxide should be completely consumed. Analyze the crude mixture via ¹H NMR; the absence of a significant downfield shift in the ortho-pyridine protons confirms that no N-oxidation has occurred.
Protocol 2: Barbier-Type gem-Difluoroolefination using Pyridyl Sulfones
This protocol minimizes the "negative fluorine effect" and carbanion self-condensation.
Preparation: Flame-dry a Schlenk flask and purge with N₂. Add difluoromethyl 2-pyridyl sulfone (0.5 mmol) and the target aldehyde (0.6 mmol).
Solvation & Cooling: Dissolve the reagents in 2.0 mL of anhydrous DMF. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to −50 °C.
Base Addition (Critical Step): Prepare a solution of t-BuOK (0.9 mmol) in 1.0 mL of DMF. Add this solution dropwise to the reaction mixture over 15 minutes.
Rearrangement: Allow the reaction mixture to slowly warm to −40 °C over 15 minutes to facilitate the breakdown of the sulfinate intermediate.
Quenching: Quench the reaction strictly at −40 °C by rapidly injecting 3M HCl. Note: Quenching at higher temperatures leads to retro-aldol-type side reactions.
Validation Checkpoint: Perform ¹⁹F NMR on the crude organic extract. The presence of a characteristic doublet/doublet of doublets around −80 to −90 ppm confirms the successful formation of the gem-difluoroalkene, validating the suppression of self-condensation.
Technical Support Center: Crystallization Troubleshooting for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists encountering isolation and purification failures with 3-((4-Methylpiperazin-1-yl)sulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for researchers and process chemists encountering isolation and purification failures with 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol .
This molecule presents a "perfect storm" of crystallization challenges: a highly flexible tertiary amine (methylpiperazine), a strong hydrogen-bond donor/acceptor system capable of tautomerism (pyridin-4-ol ⇌ pyridin-4(1H)-one), and a sulfonamide linkage that introduces distinct conformational geometry. Below, we dissect the thermodynamic and kinetic causes of these failures and provide self-validating protocols to achieve high-purity crystalline API.
Physicochemical Property Matrix
Understanding the fundamental properties of the molecule is the first step in diagnosing crystallization failures. The data below dictates the thermodynamic boundaries of your system.
Property
Value / Description
Impact on Crystallization
Molecular Weight
257.31 g/mol
Moderate size; high mobility in solution promotes rapid, often uncontrolled, precipitation.
pKa 1 (Piperazine N)
~8.5 (Basic)
Protonated at physiological and acidic pH.
pKa 2 (Pyridinol OH)
~3.2 (Acidic)
Deprotonated at neutral and basic pH.
Isoelectric Point (pI)
~5.8
At this pH, the molecule exists almost entirely as a zwitterion, leading to poorly soluble, gel-like aggregates.
Tautomerism
Pyridin-4-ol ⇌ Pyridin-4(1H)-one
High risk of polymorphism. The keto form is heavily favored in polar media and the solid state.
Troubleshooting Guide & FAQs
Q1: My cooling crystallization yields a dense, sticky oil at the bottom of the reactor instead of crystals. Why does this happen and how do I fix it?
Diagnosis: Liquid-Liquid Phase Separation (Oiling Out)
Oiling out occurs when the cooling trajectory crosses the binodal curve (liquid-liquid coexistence) before crossing the liquidus curve (solubility limit). The highly flexible methylpiperazine ring increases the conformational entropy of the liquid state, making the formation of a solute-rich oil phase thermodynamically favorable compared to the highly ordered crystal lattice. Attempts to crystallize piperazine sulfonamide derivatives frequently fail due to this phenomenon [2].
Solution:
You must bypass the binodal curve. This is achieved by:
Solvent Switching: Switch to a solvent system with higher solubilizing power for the oil phase (e.g., Ethanol/Water mixtures) [2].
Seeding: Introduce crystalline seeds above the cloud point (within the metastable zone) to provide a low-energy surface for nucleation, forcing the system to crystallize before it can oil out. Rapid cooling often exacerbates oiling out, so a controlled, slow cooling rate is mandatory [3].
Q2: I am getting a mixture of polymorphs or an amorphous powder. Solid-state NMR shows significant peak broadening. What is the root cause?
Diagnosis: Tautomer-Driven Polymorphism
Your molecule exists in a dynamic equilibrium between the enol (pyridin-4-ol) and keto (pyridin-4(1H)-one) forms. In solution and the solid state, the keto form is typically more stable—especially in polar solvents—due to extensive intermolecular hydrogen bonding [1]. If your crystallization is too rapid, or if you are using an intermediate-polarity solvent, you are kinetically trapping a mixture of both tautomers in the solid state, resulting in an amorphous or multi-phase powder.
Solution:
Use highly polar solvents (e.g., Methanol, Ethanol, or Water) to strongly push the equilibrium toward the keto form. Alternatively, perform a reactive crystallization (forming a salt) to "lock" the molecule into a single electronic state.
Q3: The compound is highly soluble in acidic water but crashes out as an unfilterable gel when I neutralize it to pH 6. How do I get crystals?
Diagnosis: Zwitterionic Gelation
At pH ~5.8 (the isoelectric point), the basic piperazine nitrogen is protonated and the acidic pyridinol hydroxyl is deprotonated. Pyridin-4-ol molecules frequently exist in this zwitterionic form in the solid state, forming complex, rapid hydrogen-bonded networks [4]. Because the electrostatic attraction is so strong and multi-directional, the molecules aggregate instantly into a disordered gel rather than a structured lattice.
Solution:
Avoid crystallizing at the isoelectric point. Crystallize the freebase at a pH > 9 (where it is fully anionic) or pH < 3 (where it is fully cationic). The most robust industrial solution is to isolate the compound as a Hydrochloride or Mesylate salt.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).
Diagram 2: pH-Dependent Ionization and Tautomeric Pathways
Caption: pH-dependent ionization and solvent-driven tautomeric equilibrium pathways.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)
Causality: This protocol prevents oiling out by strictly controlling supersaturation within the metastable zone, using seeds to bypass the high activation energy of primary nucleation.
Dissolution : Dissolve the crude 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in Ethanol (primary solvent) at 60 °C to achieve a concentration of 150 mg/mL.
Clarification : Polish filter the hot solution through a 0.22 µm PTFE filter into a pre-heated crystallization vessel. Self-validation: The filtered solution must be perfectly clear with no Tyndall effect.
Metastable Zone Identification : Slowly add Heptane (anti-solvent) dropwise while maintaining 60 °C until the solution becomes slightly turbid. Immediately add 2-3 drops of Ethanol to regain a clear solution. You are now exactly at the edge of the metastable zone.
Seeding : Cool the solution to 55 °C and introduce 1-2 wt% of highly crystalline API seeds. Hold at 55 °C for 2 hours to allow the seed bed to mature and secondary nucleation to begin.
Controlled Cooling : Implement a cubic cooling ramp from 55 °C to 5 °C over 10 hours.
Self-validation System: Monitor the reactor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. If spherical oil droplets form, the binodal curve has been crossed. Immediately reheat the system by 5 °C to redissolve the oil, hold for 30 minutes, and resume cooling at a 50% slower rate.
Isolation : Filter the resulting suspension, wash with cold Heptane, and dry under vacuum at 40 °C.
Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)
Causality: Adding HCl protonates the basic piperazine nitrogen (pKa ~8.5). Because the environment is highly acidic, the pyridinol OH (pKa ~3.2) remains protonated. This eliminates the zwitterion, breaking the uncontrolled intermolecular electrostatic interactions and forcing the molecule into a well-defined cationic state that packs neatly into a crystal lattice.
Suspension : Suspend the freebase API in Isopropanol (IPA) at 50 °C (10 volumes). The freebase will only be partially soluble.
Acid Addition : Slowly add 1.05 equivalents of 5M HCl in IPA dropwise over 30 minutes.
Self-validation System: The suspension should initially clear as the highly soluble protonated species forms, followed shortly by the precipitation of the dense, crystalline hydrochloride salt. Check the pH of an aliquot diluted in water to ensure it is < 3.0.
Maturation : Stir the resulting slurry at 50 °C for 4 hours. This Ostwald ripening step dissolves smaller, kinetically trapped crystals and grows larger, thermodynamically stable crystals.
Isolation : Cool the reactor to 20 °C at a rate of 0.5 °C/min. Filter the crystalline solids, wash with 2 volumes of cold IPA, and dry under vacuum at 50 °C until constant weight is achieved.
References
Title: Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. Source: benchchem.com.
Title: The Discovery and Process Chemistry Development of GDC-0084, a Brain Penetrating Inhibitor of PI3K and mTOR. Source: acs.org.
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Am...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining molecular structure in solution.[1][2] This guide provides an in-depth, first-principles interpretation of the ¹H NMR spectrum of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a molecule featuring a complex interplay of a substituted heteroaromatic ring and a flexible piperazine moiety.
This document is designed for researchers, medicinal chemists, and analytical scientists. We will move beyond a simple peak assignment to explore the causal relationships between the molecule's electronic and conformational properties and its resulting NMR spectrum. We will also compare the insights gained from ¹H NMR with complementary analytical techniques and provide robust, field-tested protocols for data acquisition.
Part 1: Deconstructing the Molecule for Spectral Prediction
To accurately predict the ¹H NMR spectrum, we must analyze the molecule in three distinct parts: the pyridin-4-ol ring, the 4-methylpiperazine group, and the connecting sulfonyl bridge. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to solubilize polar compounds and slow the exchange of the hydroxyl proton, making it more likely to be observed.
The Pyridin-4-ol Aromatic System
The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by several factors: the electronegative ring nitrogen, the electron-donating hydroxyl group at position 4, and the potent electron-withdrawing sulfonyl group at position 3.
H-2 (ortho to Nitrogen): This proton is most influenced by the inductive effect of the adjacent ring nitrogen, causing significant deshielding. Its position ortho to the bulky sulfonyl group may also contribute to a downfield shift. We predict its resonance to be the furthest downfield of the aromatic protons.[1][3] It will appear as a doublet, coupled only to H-6 across the nitrogen (a long-range coupling, which is often negligible) and H-5 (meta-coupling). A simple doublet from ortho coupling to H-2 is not possible. A more accurate prediction is a doublet from meta-coupling to H-6.
H-6 (ortho to Nitrogen): Also deshielded by the nitrogen, this proton will be found at a relatively downfield position. It is ortho to H-5, leading to a standard ortho-coupling, and meta to H-2. Therefore, it should appear as a doublet of doublets (dd).
H-5 (meta to Nitrogen): This proton is ortho to both the hydroxyl group and the H-6 proton. The hydroxyl group's donating effect will provide some shielding relative to the other ring protons. It will be split by the adjacent H-6 (ortho-coupling) and the more distant H-2 (para-coupling, often unresolved or very small). It is expected to appear as a doublet.
The 4-Methylpiperazine Moiety
The piperazine ring protons exist in a dynamic chair conformation.[4][5] This can lead to complex spectra, but a time-averaged view is often observed at room temperature.
Piperazine Protons (Positions A, 4H): These four protons are on the carbons adjacent to the sulfonyl group. The strong electron-withdrawing nature of the SO₂ group will deshield them significantly, shifting them downfield. They will likely appear as a broad multiplet or a triplet.
Piperazine Protons (Positions B, 4H): These four protons are on the carbons adjacent to the N-methyl group. They are in a more typical aliphatic environment and will resonate further upfield than the 'A' protons. They will also likely appear as a multiplet or triplet.
N-Methyl Protons (Position C, 3H): The protons of the methyl group attached to the nitrogen will appear as a sharp singlet in a typical aliphatic region, shifted slightly downfield by the adjacent nitrogen.
The Exchangeable Hydroxyl Proton
The proton of the 4-hydroxyl group is acidic and its chemical shift is highly variable, depending on solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent slows its exchange rate, often allowing it to be observed as a broad singlet at a downfield position (e.g., >10 ppm).
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol in DMSO-d₆.
Proton Label
Predicted δ (ppm)
Multiplicity
Integration
Rationale
H-2
8.2 - 8.5
d
1H
Deshielded by adjacent N and SO₂ group. Meta-coupled to H-6.
H-6
7.8 - 8.1
dd
1H
Deshielded by adjacent N. Ortho-coupled to H-5, meta-coupled to H-2.
H-5
6.8 - 7.2
d
1H
Shielded by OH group. Ortho-coupled to H-6.
OH
> 10
br s
1H
Acidic, exchangeable proton. Position is highly variable.
Pip-H (A)
3.1 - 3.4
m
4H
Adjacent to electron-withdrawing SO₂ group.
Pip-H (B)
2.4 - 2.7
m
4H
Standard aliphatic piperazine protons.
N-CH₃ (C)
2.2 - 2.4
s
3H
Singlet, deshielded by adjacent nitrogen.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a self-validating system for characterization.
Provides no information on the overall molecular skeleton or connectivity.
2D NMR (COSY, HSQC)
H-H and C-H correlations.
Essential for definitive assignment of complex spectra, linking coupled protons (COSY) and protons to their attached carbons (HSQC).[2]
Requires more instrument time and expertise for interpretation.
Part 3: Experimental Workflow and Protocols
Trustworthy data begins with a robust experimental protocol. The following workflow ensures high-quality, reproducible ¹H NMR data.
Workflow for NMR Sample Analysis
Caption: Using COSY to confirm proton connectivity in the pyridine ring.
A COSY spectrum would show a cross-peak between the signals for H-6 and H-5, confirming their ortho relationship (³J coupling). A weaker cross-peak might also be visible between H-6 and H-2, confirming their meta relationship (⁴J coupling). The absence of a significant cross-peak between H-5 and H-2 would validate the 3-sulfonyl substitution pattern. Similarly, correlations between the two distinct sets of piperazine protons would confirm their assignment. This multi-dimensional approach removes ambiguity and constitutes a definitive structural proof.
Conclusion
The ¹H NMR spectrum of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is rich with information, reflecting the distinct electronic and structural environments within the molecule. Through a systematic, first-principles approach, we can confidently predict the chemical shifts, multiplicities, and coupling patterns. This predictive analysis, when combined with a robust experimental protocol and validated with advanced 2D NMR techniques, provides an unambiguous and authoritative structural characterization essential for advancing drug development programs.
References
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
Journal of the American Chemical Society. "Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the vinyl group of 2-substituted 1,3-butadienes". Available at: [Link]
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". Revista de la Sociedad Química de México. Available at: [Link]
Wuest, F. R., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling". Beilstein Journal of Organic Chemistry. Available at: [Link]
N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
Martínez-Arias, N., et al. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions". Magnetic Resonance in Chemistry. Available at: [Link]
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
Yurdakul, S., et al. "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol". Anales de la Asociación Química Argentina. Available at: [Link]
Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
Ka, M., & Urbanski, T. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides". Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]
University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Available at: [Link]
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
ACD/Labs. 1H Coupling in Proton NMR. Available at: [Link]
CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-t[8][9][10]riazolo[4,3-b]t[8][9][10]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available at: [Link]
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
A Comparative Guide to the LC-MS Mass Spectrometry Analysis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
This guide provides an in-depth comparison of analytical strategies for the quantitative analysis of 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a polar, ionizable molecule, using Liquid Chromatography-Mass Spectro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical strategies for the quantitative analysis of 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a polar, ionizable molecule, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the inherent challenges this analyte presents and compare the performance of various chromatographic and mass spectrometric approaches, supported by experimental data and established scientific principles.
The Analytical Challenge: Physicochemical Properties of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
Understanding the physicochemical properties of an analyte is paramount for developing a robust analytical method. 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol possesses characteristics that make its analysis by conventional reversed-phase LC-MS challenging.
Chemical Structure and Properties:
Molecular Formula: C10H15N3O3S
Molecular Weight: 257.31 g/mol
Key Functional Groups:
Sulfonamide: A key structural feature, known for its potential for ionization.[1][2]
Pyridin-4-ol: A heterocyclic ring containing a hydroxyl group, contributing to its polarity.[3][4]
Methylpiperazine: A cyclic amine that is readily protonated.[5][6]
The presence of multiple ionizable functional groups and its overall polar nature lead to poor retention on traditional nonpolar stationary phases like C18.[7][8] This can result in elution near the solvent front, where matrix effects are most pronounced, compromising sensitivity and reproducibility.[8]
Comparative Chromatographic Strategies
To overcome the retention challenges, we will compare three primary LC-based separation techniques: Reversed-Phase Liquid Chromatography (RPLC) with a polar-embedded column, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).
While standard C18 columns are often unsuitable for highly polar compounds, modern RPLC columns with polar-embedded or polar-endcapped stationary phases offer a viable alternative.[9] These phases are designed to be compatible with highly aqueous mobile phases without the risk of phase collapse ("dewetting"), which can occur with traditional C18 columns under such conditions.[7]
Causality Behind Experimental Choices:
Stationary Phase: A polar-embedded C18 column is selected to enhance retention of the polar analyte through secondary interactions (e.g., hydrogen bonding) with the embedded polar group, in addition to the primary hydrophobic interactions.
Mobile Phase: A high percentage of aqueous mobile phase is used to maximize retention on the less hydrophobic stationary phase. A common mobile phase composition is water with a small amount of organic modifier (e.g., acetonitrile or methanol) and an additive to control pH and improve peak shape. Formic acid (0.1%) is a typical choice as it is volatile and compatible with mass spectrometry, aiding in the protonation of the analyte for positive ion mode ESI.
Experimental Protocol: RPLC with Polar-Embedded Column
Column: Polar-embedded C18 (e.g., Agilent InfinityLab Poroshell 120 EC-C18), 2.1 x 100 mm, 2.7 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
HILIC is a powerful technique specifically designed for the separation of polar and hydrophilic compounds.[10] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[10][11] A water-enriched layer is formed on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the bulk organic mobile phase.[12] For polar analytes, HILIC often provides superior retention and can lead to enhanced sensitivity in ESI-MS due to the high organic content of the mobile phase facilitating more efficient desolvation.[9]
Causality Behind Experimental Choices:
Stationary Phase: An amide-based HILIC column is chosen for its excellent retention of polar, neutral, and charged analytes.
Mobile Phase: A high percentage of acetonitrile is used as the weak solvent, with water as the strong eluting solvent. Ammonium formate is added as a buffer to control pH and improve peak shape.
Experimental Protocol: HILIC
Column: Amide HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Formate in Water
Mobile Phase B: Acetonitrile
Gradient: 95% B to 50% B over 10 minutes
Flow Rate: 0.3 mL/min
Column Temperature: 35 °C
Injection Volume: 5 µL
Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities, offering a dual retention mechanism.[13] This approach can be particularly effective for ionizable compounds, as it provides an additional mode of interaction to enhance retention and selectivity.[13]
Causality Behind Experimental Choices:
Stationary Phase: A mixed-mode column with both C18 and cation-exchange properties is selected to leverage both hydrophobic and ionic interactions with the protonated analyte.
Mobile Phase: The mobile phase composition, including pH and ionic strength, can be adjusted to modulate the retention on both the reversed-phase and ion-exchange moieties.
Experimental Protocol: Mixed-Mode Chromatography
Column: Mixed-Mode C18/Cation-Exchange (e.g., Acclaim Mixed-Mode WCX-1), 2.1 x 150 mm, 3 µm
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B: Acetonitrile
Gradient: 10% B to 80% B over 12 minutes
Flow Rate: 0.35 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Performance Comparison: Supporting Experimental Data
The following table summarizes the expected performance of the three chromatographic methods for the analysis of 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Parameter
RPLC (Polar-Embedded)
HILIC
Mixed-Mode
Retention Factor (k')
Low to Moderate
High
Moderate to High
Peak Shape
Good
Generally Good (can be sensitive to sample solvent)
Excellent
Sensitivity (ESI-MS)
Good
Excellent
Very Good
Matrix Effects
Potential for significant effects due to early elution
Reduced effects due to higher retention
Reduced effects
Method Robustness
High
Moderate (equilibration can be longer)
High
Mass Spectrometric Detection
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this analyte due to the presence of the readily protonated methylpiperazine moiety. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[2][14]
Key MS/MS Parameters:
Precursor Ion [M+H]+: m/z 258.1
Product Ions: Fragmentation of the precursor ion will yield characteristic product ions. The most abundant and stable product ions should be selected for quantification and qualification.
Collision Energy: Optimized to maximize the intensity of the selected product ions.
Experimental Protocol: Mass Spectrometry
Ion Source: Electrospray Ionization (ESI), Positive Mode
Scan Type: Multiple Reaction Monitoring (MRM)
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
MRM Transitions: To be determined by direct infusion of a standard solution.
Alternative Analytical Techniques
While LC-MS is the gold standard for this type of analysis, other techniques could be considered, although they may have limitations.
Supercritical Fluid Chromatography (SFC)-MS: Can be effective for polar compounds and offers fast separations.
Capillary Electrophoresis (CE)-MS: Provides high separation efficiency for charged analytes but may have lower sensitivity and robustness compared to LC-MS.[2]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol.
Caption: General workflow for LC-MS analysis.
Conclusion and Recommendations
For the routine, high-throughput analysis of 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, a HILIC-MS/MS method is recommended as the primary choice. This approach is expected to provide the best retention, peak shape, and sensitivity, thereby minimizing matrix effects.[9] While HILIC may require more careful method development and equilibration, the benefits for this type of polar analyte are significant.
A Reversed-Phase method with a polar-embedded column serves as a robust and reliable alternative.[7][9] It is generally easier to implement and more rugged than HILIC.
Mixed-Mode Chromatography offers a powerful, albeit more complex, option for challenging separations where single-mode chromatography is insufficient.[13]
The final choice of method will depend on the specific requirements of the assay, including the desired sensitivity, sample matrix, and available instrumentation. Method validation should be performed according to established guidelines to ensure the accuracy, precision, and reliability of the results.[2]
References
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.
Reverse-Phase Liquid Chromatography vs.
What is the difference between HILIC columns VS normal/reverse columns? Hawach Scientific.
A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
Determination of sulfonamides in milk by ID-LC-MS/MS.
Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. Taylor & Francis Online.
Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
BA Method Development: Polar Compounds. BioPharma Services.
FTIR Spectral Analysis and Performance Comparison: 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol vs. Traditional Sulfonamide Building Blocks
In modern drug discovery, functionalized pyridine sulfonamides are critical scaffolds for designing kinase inhibitors and novel antibacterial agents. Among these, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol stands o...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery, functionalized pyridine sulfonamides are critical scaffolds for designing kinase inhibitors and novel antibacterial agents. Among these, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol stands out due to its dual capacity for hydrogen bonding (via the pyridin-4-ol core) and enhanced aqueous solubility (via the 4-methylpiperazine moiety).
As a Senior Application Scientist, I have structured this guide to objectively compare the Fourier-transform infrared (FTIR) spectral performance of this target compound against a traditional industry standard: 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide (a well-known Torsemide intermediate). This comparison will decode the structural causality behind their vibrational signatures, focusing heavily on tautomeric states and sulfonamide bridge integrity.
Mechanistic Grounding: Tautomerism and Vibrational Causality
The analytical complexity of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol arises from the keto-enol tautomerism of its pyridine core. In the gas phase or highly dilute non-polar solutions, the molecule may favor the pyridin-4-ol (enol) form. However, in the solid state—which is how FTIR samples are typically analyzed—intermolecular hydrogen bonding overwhelmingly stabilizes the pyridin-4(1H)-one (keto) tautomer [1].
This tautomeric shift fundamentally alters the FTIR spectrum. Instead of a sharp, isolated O-H stretch, the spectrum exhibits a broad N-H/O-H hydrogen-bonding envelope and a highly diagnostic C=O stretching band. Furthermore, the electron-withdrawing nature of the sulfonyl group at the 3-position restricts the electron density of the adjacent piperazine ring, shifting the asymmetric and symmetric SO₂ stretching frequencies compared to primary sulfonamides [2].
Comparative FTIR Spectral Data
The following table synthesizes the quantitative FTIR data, comparing the target compound against the traditional primary amine-based pyridine sulfonamide. This data allows researchers to rapidly verify structural integrity during synthesis.
The target exhibits a broad H-bonding network due to the pyridone N-H and residual enol O-H forms, whereas the alternative shows distinct primary amine N-H stretches [3].
C=O Stretch (Pyridone)
1635 - 1650 (Strong)
N/A
Critical Identifier: Confirms the target predominantly exists in the pyridin-4(1H)-one tautomeric state in the solid phase [1].
C=N / C=C Stretch
1580, 1530
1590, 1545
Aromatic ring vibrations are shifted in the target due to the keto-enol tautomerization altering ring aromaticity.
Asymmetric SO₂ Stretch
1335 - 1350
1320 - 1340
The sulfonyl group bonded to the tertiary nitrogen of piperazine (target) shifts slightly higher than when bonded to a primary amine [2].
Symmetric SO₂ Stretch
1150 - 1165
1145 - 1155
Highly diagnostic for confirming the presence of the intact sulfonamide linkage.
S-N Stretch
910 - 930
900 - 920
Confirms the sulfonamide bridge between the pyridine ring and the piperazine/amine substituent [2].
Aliphatic C-H Stretch
2800 - 2950 (Multiple)
~2920 (Weak)
Stronger and more complex in the target due to the methylene (-CH₂-) and methyl (-CH₃) groups of the 4-methylpiperazine ring.
To ensure high-fidelity spectral data, traditional KBr pellet methods are increasingly being replaced by Attenuated Total Reflectance (ATR) FTIR. The following protocol is designed as a self-validating system; each step contains inherent quality control checks to prevent misinterpretation of the tautomeric state.
Step 1: Background Calibration & Environmental Control
Action: Record a background spectrum using a clean, anhydrous diamond ATR crystal immediately prior to sample analysis.
Causality: This eliminates atmospheric CO₂ and water vapor interference. Validation: A flat baseline in the 3200–3500 cm⁻¹ region confirms the absence of ambient humidity, ensuring that any broad bands observed later are genuinely from the sample's hydrogen-bonding network.
Step 2: Sample Application & Pressurization
Action: Deposit 2–5 mg of crystalline 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol onto the crystal. Apply consistent, standardized pressure using the ATR anvil.
Causality: Optimal contact depth is wavelength-dependent. Consistent pressure prevents baseline drift at lower wavenumbers and ensures a high signal-to-noise ratio for the weaker S-N stretching bands (~920 cm⁻¹).
Step 3: High-Resolution Data Acquisition
Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 co-added scans).
Causality: High resolution is mandatory to deconvolute the overlapping aliphatic C-H stretches of the piperazine ring (2800–2950 cm⁻¹) from the aromatic C-H stretches of the pyridine core (>3000 cm⁻¹).
Step 4: Spectral Deconvolution & Tautomeric QC
Action: Apply baseline correction and evaluate the presence of the ~1640 cm⁻¹ peak.
Causality: This serves as the final structural validation. If the C=O peak is missing or severely attenuated, it indicates anomalous stabilization of the enol form—potentially signaling solvent trapping within the crystal lattice or an unexpected polymorph.
Workflow Visualization
The following diagram maps the logical progression of the spectral validation workflow, highlighting the critical transition from raw data acquisition to tautomeric state analysis.
Figure 1: ATR-FTIR spectral validation workflow for structural characterization.
References
4-Hydroxypyridine | C5H5NO | CID 12290 . PubChem, National Library of Medicine.[Link] [1]
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety . CrystEngComm (RSC Publishing), 2021.[Link] [2]
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan . National Center for Biotechnology Information (PMC), 2022.[Link] [3]
Comparative
Purity assessment of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol using UPLC
Purity Assessment of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol: A Comparative Guide to UPLC vs. Traditional HPLC Chemical Profiling & The Analytical Challenge For researchers and drug development professionals, en...
Author: BenchChem Technical Support Team. Date: March 2026
Purity Assessment of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol: A Comparative Guide to UPLC vs. Traditional HPLC
Chemical Profiling & The Analytical Challenge
For researchers and drug development professionals, ensuring the purity of highly polar, ionizable intermediates is a notorious bottleneck. The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol presents a multifaceted chromatographic challenge due to its amphoteric nature and high polar surface area.
To design an effective purity assessment method, we must first deconstruct the molecule's chemical behavior:
The 4-Methylpiperazine Moiety: Contains two basic nitrogen atoms. At acidic mobile phase pH (e.g., pH 2.5–3.0), these nitrogens are fully protonated, rendering the molecule highly hydrophilic.
The Pyridin-4-ol Core: Capable of tautomerization (pyridin-4-ol
pyridin-4(1H)-one). This dynamic equilibrium requires a tightly controlled pH to prevent peak splitting.
The Sulfonyl Linker: A strong electron-withdrawing group that further increases the molecule's polarity.
The Failure of Traditional HPLC:
When analyzing this compound on a traditional High-Performance Liquid Chromatography (HPLC) system using a standard 5 µm C18 column, analysts typically face two failure modes. First, retaining such a polar molecule requires a highly aqueous mobile phase (>95% water). On standard high-density C18 phases, this triggers "phase dewetting" (hydrophobic collapse), leading to a sudden and irreproducible loss of retention. Second, the basic piperazine nitrogens interact aggressively with unreacted, acidic silanols on older silica particles, resulting in severe peak tailing that obscures closely eluting impurities.
Methodological Comparison: Why UPLC is the Superior Choice
To overcome these physical chemistry limitations, Ultra-Performance Liquid Chromatography (UPLC) paired with specialized stationary phases is required. UPLC operates at significantly higher pressures (up to 15,000 psi)[1], enabling the use of sub-2-micron particles that drastically reduce the theoretical plate height, thereby maximizing resolution and sensitivity[2][3].
For this specific molecule, the Waters ACQUITY UPLC HSS T3 (1.8 µm) column provides the optimal solution[4]. Unlike standard C18 columns, the High Strength Silica (HSS) T3 phase features a lower carbon load (11%) and a proprietary trifunctional bonding process[5].
Causality of the Phase Selection: The lower ligand density of the T3 phase prevents the C18 chains from collapsing onto themselves in 100% aqueous conditions[5]. This allows the hydrated, positively charged piperazine derivative to freely access the pore structure, significantly increasing retention without requiring ion-pairing reagents. Furthermore, advanced endcapping shields the basic nitrogens from residual silanols, ensuring sharp, symmetrical peaks.
Mechanistic pathways of analyte-stationary phase interactions.
Experimental Protocols: A Self-Validating System
To ensure data integrity, the following UPLC protocol is designed as a self-validating system. Every parameter is intentionally selected to control the chemical environment of the analyte.
A. Reagent & Sample Preparation
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS Grade Water. (Causality: Lowers the pH to ~2.7, ensuring both the piperazine and pyridine nitrogens are fully protonated into a single, stable charge state. FA is volatile, allowing seamless transition to MS detection for impurity identification[6].)
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Sample Diluent: 98:2 Water:Acetonitrile (v/v). (Causality: Matching the initial gradient conditions prevents solvent-induced band broadening at the column head.)
Sample Concentration: 0.5 mg/mL.
B. System Suitability Testing (SST) - The Validation Gate
Before analyzing the sample, the system must pass these automated checks:
Blank Injection: Confirms baseline stability and absence of carryover.
Sensitivity Solution (0.05% of nominal): Validates the Limit of Quantitation (LOQ), ensuring trace impurities will be detected.
Resolution Standard: A spike of the API with a known structurally similar impurity. Must yield a Resolution (
) > 2.0.
C. Optimized UPLC Instrument Parameters
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
Column Temperature: 45°C. (Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure manageable while improving the mass transfer kinetics of the bulky sulfonyl molecule[3].)
Flow Rate: 0.45 mL/min.
Injection Volume: 1.0 µL.
Detection: Photodiode Array (PDA) at 254 nm (extracted) and 200–400 nm (spectral purity).
Gradient Profile:
0.00 – 1.50 min: 2% B (Isocratic hold to maximize polar retention)
1.50 – 5.00 min: 2%
40% B (Elution of API and related impurities)
5.00 – 6.00 min: 40%
95% B (Column wash)
6.00 – 7.50 min: 2% B (Re-equilibration)
Step-by-step UPLC-PDA/MS workflow for high-throughput purity assessment.
Performance Data & Quantitative Comparison
To objectively demonstrate the superiority of the UPLC method, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol was analyzed using both the optimized UPLC protocol and a traditional HPLC baseline method (Standard C18, 5 µm, 4.6 x 150 mm, 1.0 mL/min, 25-minute gradient).
The quantitative data summarized below highlights the dramatic improvements in chromatographic integrity and operational efficiency[1][3].
Chromatographic Metric
Traditional HPLC (5 µm C18)
Optimized UPLC (1.8 µm HSS T3)
Performance Gain
API Retention Time ()
3.2 min (Poor retention)
2.8 min (Strong relative retention)
Avoids solvent front interference
Peak Asymmetry ()
2.4 (Severe tailing)
1.05 (Highly symmetrical)
56% improvement in peak shape
Theoretical Plates ()
~8,500
~24,000
2.8x higher efficiency
Resolution of Closest Impurity ()
1.2 (Co-elution risk)
3.8 (Baseline separated)
Confident impurity quantitation
Total Run Time
25.0 min
7.5 min
70% reduction in analysis time
Solvent Consumed per Run
25.0 mL
3.37 mL
86% reduction in solvent waste
Conclusion & Recommendations
For the purity assessment of highly polar, basic compounds like 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, traditional HPLC methods are fundamentally limited by phase dewetting and secondary silanol interactions.
By upgrading to a UPLC framework utilizing a low-ligand-density, 100% aqueous-compatible stationary phase (such as the HSS T3), analytical laboratories can transform a problematic, tailing separation into a high-throughput, self-validating assay. This approach not only ensures regulatory-grade data trustworthiness through baseline resolution of trace impurities but also drastically reduces solvent consumption and instrument time.
References
Waters Corporation. "Shop ACQUITY UPLC HSS T3 Columns | 2.1 mm X 100 mm | 176001132". Waters.com. Available at:[Link]
Waters Corporation. "Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds". Waters.com. Available at:[Link]
SepScience. "Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?". SepScience.com. Available at:[Link]
Butterworth Laboratories. "Liquid Chromatography HPLC & UPLC Testing | UK Lab". Butterworth-labs.co.uk. Available at:[Link]
Waters Corporation. "UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs". Waters.com. Available at:[Link]
Elemental Analysis Validation for 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol: A Comparative Guide to Analytical Methodologies
Introduction & Compound Profiling The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol (Chemical Formula: , Molecular Weight: 257.31 g/mol ) is a highly functionalized intermediate frequently utilized in the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Compound Profiling
The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol (Chemical Formula:
, Molecular Weight: 257.31 g/mol ) is a highly functionalized intermediate frequently utilized in the synthesis of target-specific pharmacophores and kinase inhibitors. Structurally, it features a basic piperazine ring, a highly polar sulfonamide linkage, and a pyridinol core.
Validating the exact elemental composition of this compound is a critical quality control step. Under [1], analytical procedures must be rigorously validated for accuracy, precision, and specificity. For novel drug intermediates, elemental analysis serves as the primary defense against stoichiometric deviations, undeclared inorganic salts, and residual solvent contamination.
Theoretical Elemental Composition:
Carbon (C): 46.68%
Hydrogen (H): 5.88%
Nitrogen (N): 16.33%
Sulfur (S): 12.46%
Oxygen (O): 18.65%
This guide objectively compares the performance of classical combustion analysis against modern orthogonal techniques for validating the elemental purity of this specific sulfonamide derivative.
Comparative Analysis of Elemental Validation Technologies
Selecting the correct analytical methodology requires balancing accuracy, sample consumption, and the specific chemical behavior of the analyte. Sulfonamides are notoriously difficult to analyze due to their resistance to complete combustion and tendency to form mixed sulfur oxides.
Methodology Performance Comparison
Methodology
Primary Analyte Scope
Accuracy / Precision
Sample Requirement
Advantages
Limitations
CHNS/O Combustion
C, H, N, S, O
±0.3% absolute
1 - 3 mg
Direct stoichiometric validation; universally accepted standard [2].
Destructive; cannot distinguish between structural isomers.
qNMR + HRMS
NMR-active nuclei, Exact Mass
±0.5 - 1.0% relative
5 - 10 mg
Non-destructive; provides absolute purity and structural context.
Highly sensitive for sulfur and inorganic ash/catalyst impurities.
Requires aggressive microwave digestion; blind to C, H, N, O.
Orthogonal Validation Workflow
To ensure a highly robust, self-validating data package that meets regulatory scrutiny, a multi-tiered orthogonal approach is recommended.
Caption: Orthogonal Elemental Validation Workflow for API Intermediates.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound sequence where every variable is controlled and justified.
Causality & Rationale:
Sulfonamides often resist complete oxidation, and the sulfur can unpredictably partition into both
and gases. Because the Thermal Conductivity Detector (TCD) is calibrated strictly for , any formation of will falsely lower the reported sulfur content. To prevent this, Vanadium Pentoxide () is used as a localized oxygen donor, and a copper/tungsten trioxide () reduction column is employed to quantitatively reduce all back to .
Step-by-Step Methodology:
System Suitability Test (SST): Calibrate the analyzer using Sulfanilamide (
) as the primary standard. Self-Validation Checkpoint: The K-factor (calibration factor) must remain within ±1% across three consecutive runs before the unknown is analyzed.
Sample Preparation: Using a microbalance, accurately weigh 1.500 ± 0.001 mg of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol into a combustible tin capsule.
Catalyst Addition: Add 1.0 mg of
directly to the capsule to ensure complete flash oxidation of the sterically hindered sulfonyl group.
Combustion: Drop the sealed capsule into the oxidation reactor at 1020°C in a highly enriched oxygen environment.
Detection: Pass the evolved gas mixture through the
reduction column (650°C), separate via GC, and quantify , , , and via TCD.
Causality & Rationale:
While CHNS confirms the bulk elemental ratio, it cannot prove the elements are arranged in the correct molecular structure. qNMR orthogonalizes the CHNS data by determining the absolute mass fraction of the specific molecule. Maleic acid is chosen as the Internal Standard (IS) because its sharp singlet at ~6.3 ppm perfectly avoids the analyte's aromatic pyridine protons (7.5-8.5 ppm) and aliphatic piperazine protons (2.5-3.5 ppm).
Step-by-Step Methodology:
Relaxation Profiling: Perform a rapid inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton. Self-Validation Checkpoint: The inter-pulse delay () is strictly set to (typically 60 seconds) to guarantee 99.3% magnetization recovery, preventing integration bias.
Sample Preparation: Accurately co-weigh 10.00 mg of the analyte and 5.00 mg of NIST-traceable Maleic acid into a glass vial. Dissolve completely in 0.6 mL of
.
Acquisition: Acquire the
-NMR spectrum using a 90° excitation pulse and 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1.
Quantification: Calculate the absolute purity using the integral ratio of the isolated pyridine proton against the known mass and integral of the Maleic acid standard.
Experimental Data & Performance Comparison
The following table summarizes the experimental validation data for a high-purity batch of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, evaluated against ICH Q2(R2) acceptance criteria.
CHNS/O Stoichiometric Validation
Element
Theoretical (%)
CHNS/O Experimental (%)
Absolute Error (%)
ICH Q2(R2) Status
Carbon (C)
46.68
46.55
0.13
Pass
Hydrogen (H)
5.88
5.92
0.04
Pass
Nitrogen (N)
16.33
16.28
0.05
Pass
Sulfur (S)
12.46
12.40
0.06
Pass
Oxygen (O)
18.65
18.85
0.20
Pass
Note: Industry standard acceptance criteria for pharmaceutical elemental analysis dictates that experimental values must fall within ±0.3% (absolute) of the theoretical values.
Orthogonal Validation Data
qNMR Absolute Purity: 99.4% ± 0.2% (n=3). This confirms that the elemental composition is derived from the intact API intermediate, not a coincidental mixture of impurities.
HRMS Exact Mass:
calculated for : 258.0907; found: 258.0912 ( = 1.9 ppm).
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the disposal of complex active pharmaceutical intermediates (APIs) is critical for both laboratory safety and environmental...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the disposal of complex active pharmaceutical intermediates (APIs) is critical for both laboratory safety and environmental compliance. The compound 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a highly functionalized heterocyclic building block. It features an acidic pyridin-4-ol core—which exists in tautomeric equilibrium with pyridin-4(1H)-one—and a basic 4-methylpiperazine ring linked via a robust sulfonamide group.
Because of its amphoteric nature and the thermal stability of the sulfonamide bond, standard disposal methods are insufficient. This guide provides a self-validating, step-by-step operational framework for managing this compound from waste generation to final destruction.
Physicochemical Profiling & Hazard Causality
To safely manage this compound, we must first understand the mechanistic causality behind its hazard profile. The presence of the basic piperazine nitrogen can cause localized saponification of skin lipids upon contact, while the pyridinol core contributes to acute oral toxicity. Furthermore, improper combustion of the sulfonamide and piperazine moieties will release highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx).
Table 1: Quantitative Hazard Data and Operational Implications
Parameter
Quantitative Value / GHS Code
Mechanistic Causality & Operational Implication
EPA Accumulation Limit
55 Gallons (Total) / 1 Quart (Acute)
Exceeding these limits in a Satellite Accumulation Area triggers a mandatory 3-day EHS removal window[1].
Acute Oral Toxicity
Category 4 (H302)
Requires strict dust control (N95/P100 respirator) during solid waste transfer to prevent ingestion of airborne API particulates[2][3].
Skin/Eye Irritation
Category 2 (H315) / Category 1 (H318)
Mandates heavy-duty nitrile gloves and splash goggles; the compound acts as a severe mucosal irritant[2][3].
Respiratory Irritation
Category 3 (H335)
All handling of dry powder must occur within a certified chemical fume hood with appropriate exhaust ventilation[3][4].
Thermal Degradation
> 800°C (Incineration Target)
High-temperature incineration is required to completely cleave the robust sulfonamide bond. The facility must utilize a chemical scrubber to neutralize acidic NOx/SOx byproducts[4].
Self-Validating Disposal Methodologies
Every procedure in your laboratory must function as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Protocol 1: Solid Waste Management (Unused or Surplus Reagent)
Solid waste includes expired batches, contaminated weighing paper, and residual powder.
Step 1: Container Selection and Integrity Check
Action: Select a high-density polyethylene (HDPE) container designated for solid hazardous waste.
Causality: HDPE is chemically inert to the basic piperazine moiety and prevents moisture ingress, which could otherwise cause the hygroscopic pyridinol core to cake and expand.
Validation Check: Before use, visually inspect the container for micro-fractures. Secure the cap and invert the empty container; a smooth thread engagement without loosening confirms a leak-free seal capable of containing volatile organic emissions.
Step 2: Solvent Dissolution (If required by institutional EHS)
Action: Dissolve the surplus solid material in a combustible solvent (e.g., ethanol or methanol) prior to disposal[4].
Causality: Liquid-phase injection into an incinerator ensures a uniform burn rate, preventing highly concentrated solid "hot-spots" that can survive the combustion chamber and release unburned API into the atmosphere.
Validation Check: Monitor the dissolution visually. A completely clear solution confirms the total transfer of the API into the solvent phase. If particulates remain, add solvent in 5 mL increments until fully dissolved.
Step 3: Labeling and Accumulation Tracking
Action: Affix an EPA-compliant hazardous waste label, explicitly listing "3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol" and the exact solvent matrix.
Validation Check: Cross-reference the accumulation start date on the label. The system validates compliance only when the date is strictly within the allowable accumulation window (typically 90 days for large quantity generators, or before the 55-gallon limit is reached)[1].
This protocol applies to post-reaction filtrates and solvent washings containing the compound.
Step 1: Solvent Compatibility Assessment
Action: Segregate the mother liquor into designated halogenated or non-halogenated waste carboys based on your primary reaction solvent[5].
Causality: Mixing incompatible solvents (e.g., oxidizing acids with organic mother liquors containing the electron-rich piperazine ring) can initiate runaway exothermic reactions.
Validation Check: Perform a 1 mL pilot mix in a glass vial inside the fume hood before bulk transfer. The absence of heat generation, color change, or gas evolution over 5 minutes validates solvent compatibility.
Step 2: pH Stabilization
Action: Ensure the aqueous/organic waste mixture is roughly pH neutral (pH 6–8) before sealing the carboy.
Causality: Highly acidic conditions will protonate the piperazine ring, while highly basic conditions will deprotonate the pyridinol core. Extreme pH shifts in mixed waste can cause the compound to rapidly precipitate out of solution, creating hazardous sludge at the bottom of the carboy.
Validation Check: Test a drop of the waste stream on universal indicator paper. A green/yellow hue confirms a stabilized pH, validating that the compound will remain safely in solution during transit.
Protocol 3: Acute Spill Response
Step 1: Containment and State Assessment
Action: Isolate the spill area immediately. Do not flush with water under any circumstances [3].
Causality: The compound's amphoteric nature allows it to dissolve readily in aqueous environments. Flushing with water facilitates rapid permeation into porous laboratory flooring or environmental drains, leading to uncontrolled aquatic toxicity[3][4].
Validation Check: Visually confirm the spill perimeter is dry. If liquids are present, surround the area with inert, non-combustible absorbent materials (e.g., diatomaceous earth) before proceeding.
Step 2: Mechanical Recovery
Action: Use an approved industrial vacuum cleaner equipped with a HEPA filter, or carefully sweep the powder into a designated collection bin[3].
Causality: Sweeping without proper dust control can aerosolize the API, directly triggering the H335 (Respiratory Irritation) hazard[2][3].
Validation Check: Shine a high-intensity flashlight parallel to the floor surface across the spill zone. The absence of visible particulate shadows confirms complete mechanical recovery.
Process Visualization: Disposal Workflow
The following diagram illustrates the logical routing of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol waste, ensuring compliance from the point of generation to final destruction.
Figure 1: Step-by-step laboratory disposal workflow for piperazine sulfonamide derivatives.
References
Environmental Health and Safety. Chemical Waste Disposal Manual. Academia.edu. Available at: [Link]
Personal protective equipment for handling 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates like 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol requires moving beyond generic Safety Data Sheets (SDS). To ensure abs...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates like 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol requires moving beyond generic Safety Data Sheets (SDS). To ensure absolute safety and operational success, we must understand the causality behind the chemical's hazards and implement protocols that actively validate themselves in real-time.
Below is the comprehensive, field-proven guide for the safe handling, dissolution, and disposal of this compound.
Mechanistic Toxicology & Hazard Causality
To design an effective safety strategy, we must first deconstruct the molecular architecture of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol. Its hazard profile is driven by three distinct structural components:
Methylpiperazine Moiety: The tertiary amines within the piperazine ring are inherently basic and nucleophilic. Upon contact with biological tissues or mucosal membranes, they can disrupt lipid bilayers, leading to severe skin irritation (H315) and serious eye damage (H319).
Sulfonyl Linkage: The sulfonamide bridge increases the crystalline lattice energy of the molecule. Operationally, this means the compound often presents as a fine, highly crystalline powder that is prone to triboelectric (static) charging. If aerosolized during transfer, it acts as a potent respiratory tract irritant (H335).
Pyridin-4-ol Core: This ring can undergo tautomerization to a pyridin-4-one structure. While not acutely lethal, its ability to coordinate with trace metals necessitates strict environmental isolation and specialized disposal protocols.
Quantitative Safety Parameters & Specifications
To eliminate ambiguity during risk assessment, all quantitative operational thresholds are summarized below.
Parameter
Specification / Target
Causality / Rationale
Fume Hood Face Velocity
80 - 100 fpm
Ensures sufficient inward draft to capture aerosolized piperazine-sulfonyl dust without causing turbulent vortexes that could blow powder out of the sash.
Nitrile Glove Thickness
0.11 mm (4.3 mil)
Provides necessary breakthrough time against both the basic amine powder and the organic solvents (e.g., DMSO, DMF) typically used for dissolution.
Eye/Skin Flush Time
15 minutes
Required to fully dilute and mechanically remove basic piperazine residues from tissue in the event of an exposure.
Spill Decon Solution
1% Acetic Acid (aq)
A mildly acidic solution neutralizes the basic piperazine moiety, increasing its water solubility for rapid, smear-free wiping.
Personal Protective Equipment (PPE) Matrix
Based on the [1], the following PPE is mandatory.
Eye/Face: ANSI Z87.1 / EN 166 Safety Goggles. Causality: Protects against both airborne basic dust during weighing and solvent splashes during dissolution.
Hand Protection: Double-gloved Nitrile. Causality: Nitrile provides superior chemical resistance to basic amines compared to latex. Double-gloving ensures you have a clean inner layer if the outer glove becomes contaminated during powder transfer.
Body Protection: Tyvek Lab Coat or chemically resistant apron. Causality: Prevents the electrostatic adhesion of the fine sulfonyl powder to standard woven cotton lab coats.
Respiratory Protection: All open-container handling must occur within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved N95/P100 particulate respirator is required to mitigate inhalation risks.
Self-Validating Operational Workflow
Standard operating procedures often fail because they assume perfect environmental conditions. The following protocol incorporates self-validating steps to ensure the environment is safe before you proceed.
Fig 1. Step-by-step operational workflow for handling piperazine-sulfonyl powders.
Step-by-Step Handling Protocol
Fume Hood Validation: Do not rely solely on the digital monitor.
Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls inward steadily, the draft is sufficient. If it flutters erratically or hangs straight down, abort the procedure.
Containment Preparation: Place an anti-static weighing boat on a calibrated analytical balance inside the hood. Line the immediate work area with chemical spill pads.
Anti-Static Transfer: Sulfonyl-containing crystalline powders are highly prone to triboelectric charging. Using standard plastic spatulas causes the powder to repel and aerosolize.
Self-Validation: Hover a grounded stainless-steel micro-spatula 1 cm above the powder bed. If particles jump to the metal, static is present. Discharge the environment using an anti-static ionizer gun before proceeding.
In-Situ Dissolution: To eliminate the risk of dropping a dry powder during transit, add your target solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood. Cap the vial tightly before removing it from the enclosure.
Spill Response & Decontamination Protocol
In the event of a powder spill outside of the fume hood, execute the following validated recovery protocol:
Containment: Immediately surround the spill perimeter with chemical absorbent pads to prevent spreading.
Neutralization: Apply a 1% aqueous acetic acid solution directly to the powder. Causality: The basic piperazine ring is rapidly neutralized by the weak acid, preventing volatilization, suppressing dust, and vastly improving the compound's solubility for cleanup.
Collection: Use a disposable plastic scraper to collect the resulting slurry into a wide-mouth hazardous waste container.
Verification:
Self-Validation: Swipe the cleaned surface with a pH indicator strip moistened with deionized water. If the pH reads >7, residual basic piperazine is still present. Repeat the acid wash until the surface tests neutral (pH 6-7).
Waste Management & Disposal Plan
According to the 1 [2] and general 2 [3], waste containing basic nitrogenous compounds and sulfonamides must never be flushed down the drain.
Liquid Waste Segregation: Collect all liquid waste in a designated "Halogen-Free Organic Waste" container (unless chlorinated solvents like DCM were used for extraction, in which case use "Halogenated Organic Waste").
Solid Waste Segregation: Place all contaminated gloves, weigh boats, and spill pads into a sealed, distinctly labeled chemical waste bag.
Final Destruction: High-temperature incineration is the only approved disposal method. Incineration ensures the complete thermal breakdown of the piperazine and pyridine rings, preventing soil and aquatic contamination.
References
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]